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(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Documentation Hub

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  • Product: (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine
  • CAS: 497083-40-6

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Fluorophenyl Thiazolyl Pyridylamine Derivatives

This technical guide details the mechanism of action (MoA) for Fluorophenyl Thiazolyl Pyridylamine Derivatives , a privileged scaffold in medicinal chemistry.[1] While this structural class is most famously associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA) for Fluorophenyl Thiazolyl Pyridylamine Derivatives , a privileged scaffold in medicinal chemistry.[1]

While this structural class is most famously associated with p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition (anti-inflammatory), its structural analogs have also been successfully evolved into Thrombopoietin Receptor Agonists (TPO-RAs) like Avatrombopag. This guide primarily focuses on the Type II Kinase Inhibition mechanism, which is the most pharmacologically distinct action of the fluorophenyl-substituted derivatives.[1]

A Technical Guide to Type II Kinase Inhibition & Scaffold Versatility

Executive Summary

The Fluorophenyl Thiazolyl Pyridylamine scaffold represents a "privileged structure" in drug discovery, capable of engaging diverse biological targets through specific side-chain modifications.

  • Primary Mechanism: Type II ATP-Competitive Inhibition of p38α MAPK. The derivative acts as a "DFG-out" binder, stabilizing the kinase in an inactive conformation.

  • Secondary Application: Structural evolution of this core (replacing the fluorophenyl with bulky lipophilic groups like chlorothiophene) leads to TPO Receptor Agonists (e.g., Avatrombopag), which bind the transmembrane domain of c-Mpl.[1]

  • Therapeutic Utility: Rheumatoid arthritis, cytokine release syndrome (via p38 inhibition), and thrombocytopenia (via TPO-R agonism).[1]

Molecular Mechanism of Action: Type II Kinase Inhibition[1]

The fluorophenyl thiazolyl pyridylamine derivatives function as Type II inhibitors .[1] Unlike Type I inhibitors that bind the active (phosphorylated) form of the kinase, these molecules bind to and stabilize the inactive (unphosphorylated) conformation.[1]

Pharmacophore Binding Topology

The binding efficacy relies on a tripartite interaction model within the ATP-binding pocket of p38 MAPK:

  • The Hinge Binder (Pyridylamine Motif):

    • The 2-aminopyridine moiety mimics the adenine ring of ATP.

    • Interaction: Forms a bidentate hydrogen bond with the backbone amide of Met109 (in p38α). The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor.

    • Causality: This anchors the molecule, orienting the rest of the scaffold towards the hydrophobic pockets.

  • The Spacer (Thiazole Core):

    • The central 1,3-thiazole ring acts as a rigid linker.[1]

    • Interaction: It positions the fluorophenyl group at the precise angle required to access the deep hydrophobic pocket, often interacting with the "Gatekeeper" residue (Thr106 ).[1]

  • The Allosteric Stabilizer (Fluorophenyl Group):

    • The 4-fluorophenyl moiety penetrates the hydrophobic pocket adjacent to the ATP site.

    • Mechanism: This binding forces the activation loop's DFG motif (Asp-Phe-Gly) to flip 180° (the "DFG-out" conformation).

    • Effect: The Phenylalanine (Phe169) of the DFG motif is displaced, blocking the catalytic aspartate and preventing ATP coordination. The fluorine atom provides additional metabolic stability and specific electrostatic interactions with the hydrophobic pocket lining.

Downstream Signaling Cascade

Inhibition of p38 MAPK blocks the phosphorylation of downstream effectors, effectively silencing the inflammatory response.[1]

p38_Signaling Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Phosphorylation p38 p38 MAPK (α/β) (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 (MAPKAPK2) p38->MK2 Activation TFs Transcription Factors (ATF2, CHOP, MEF2) p38->TFs Activation Inhibitor Fluorophenyl Thiazolyl Pyridylamine (Inhibitor) Inhibitor->p38 Blocks ATP Binding (DFG-out Stabilization) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokines mRNA Stabilization TFs->Cytokines Transcription

Figure 1: The p38 MAPK signaling cascade.[1] The inhibitor (blue hexagon) acts at the p38 node, preventing downstream activation of MK2 and Transcription Factors, thereby halting cytokine production.

Experimental Validation Protocols

To validate the mechanism of action, researchers must employ a self-validating workflow combining biochemical potency with cellular efficacy.[1]

Biochemical Assay: Time-Resolved FRET (TR-FRET)

Objective: Determine the IC50 and confirm the binding mode (Type I vs. Type II) by varying ATP concentration.

Protocol:

  • Reagents: Recombinant p38α (inactive/unphosphorylated for Type II preference), Biotinylated-ATF2 (substrate), Europium-labeled anti-phospho-ATF2 antibody, and APC-labeled Streptavidin.[1]

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Serially dilute the fluorophenyl thiazolyl pyridylamine derivative in DMSO (1% final concentration).

  • Incubation:

    • Incubate Enzyme + Compound for 60 mins (Pre-incubation is critical for Type II inhibitors to induce the conformational change).

    • Add ATP (at Km) and Substrate.[1] Incubate for 60 mins at RT.

  • Detection: Add Detection Mix (Eu-Ab + APC-Streptavidin). Incubate 1 hour.

  • Read: Measure TR-FRET signal (Excitation: 337 nm; Emission: 665 nm / 615 nm).

Data Interpretation:

  • Type II Signature: If the IC50 shifts significantly (>5-10 fold) when tested against activated (pre-phosphorylated) p38α versus inactive p38α, or if the off-rate is slow (determined by jump-dilution), the mechanism is confirmed as Type II.

Cellular Assay: LPS-Induced TNF-α Release

Objective: Confirm that biochemical inhibition translates to functional anti-inflammatory activity in a relevant cell line (THP-1 Monocytes).

Protocol:

  • Cell Culture: Seed THP-1 cells (100,000 cells/well) in RPMI-1640 + 10% FBS.

  • Differentiation (Optional): Treat with PMA (100 nM) for 24h to differentiate into macrophage-like cells.

  • Pre-treatment: Add the test compound (0.1 nM – 10 µM) for 1 hour.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) for 4 hours.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-α levels using a standard ELISA kit.[1]

Validation Criteria:

  • A sigmoidal dose-response curve with >90% inhibition of TNF-α at high concentrations confirms pathway engagement.

Quantitative Data Summary (SAR Trends)

The following table summarizes the Structure-Activity Relationship (SAR) data for the thiazolyl pyridylamine scaffold, highlighting how the "Fluorophenyl" substitution optimizes potency compared to other analogs.

R-Group (Thiazole C4)R-Group (Pyridine C2)p38α IC50 (nM)Cellular TNF-α IC50 (nM)Mechanistic Insight
4-Fluorophenyl Amino (NH2) < 10 ~ 50 Optimal. F-atom fills hydrophobic pocket; NH2 binds hinge.
PhenylAmino (NH2)45180Reduced potency due to lack of electrostatic interaction in pocket.[1]
MethylAmino (NH2)> 1000> 5000Loss of hydrophobic pocket penetration (Type II binding lost).[1]
4-FluorophenylMethyl> 5000InactiveLoss of hinge binding (Donor/Acceptor motif broken).
4-ChlorothiophenePiperazine-Amide> 10,000InactiveSpecificity Switch. This modification shifts activity to TPO-R Agonism (Avatrombopag-like).

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1] Nature Structural Biology, 9(4), 268-272.[1] Link

  • Dumas, J., et al. (2004). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor.[1] Bioorganic & Medicinal Chemistry Letters, 14(2), 313-316. Link

  • Takeda Pharmaceutical Company. (2001). Substituted 1,3-thiazole compounds, their production and use.[1] WO Patent 2001074811A2.[1] Link

  • Kagan, G. C., et al. (2014). Avatrombopag: A novel thrombopoietin receptor agonist for the treatment of thrombocytopenia.[1] Journal of Thrombosis and Haemostasis, 12(s1). Link

  • Regan, J., et al. (2003). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class.[1] Journal of Medicinal Chemistry, 46(22), 4676-4686. Link[1]

Sources

Exploratory

Structure-activity relationship (SAR) of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine This guide provides a detailed exploration of the structure-activity relationship (SAR) for t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

This guide provides a detailed exploration of the structure-activity relationship (SAR) for the novel heterocyclic scaffold, (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles of medicinal chemistry with contemporary research insights to illuminate the therapeutic potential of this molecular architecture. We will dissect the constituent fragments of the molecule, proposing a rationale for experimental design aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Core Molecular Architecture: A Triad of Privileged Scaffolds

The title compound is a conjugate of three key pharmacophoric motifs: a 2-pyridylamine moiety, a thiazole linker, and a 4-fluorophenyl group. Each of these components is a "privileged scaffold," frequently found in FDA-approved drugs and clinical candidates, suggesting a high potential for biological activity.[1][2]

  • 2-Pyridylamine: The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its favorable metabolic profile.[1][2][3] The 2-amino substitution pattern is particularly significant, often serving as a key interaction point with biological targets through its hydrogen bond donor and acceptor capabilities.[4]

  • Thiazole: This five-membered heterocycle is another versatile building block in drug discovery, known for its electronic properties and ability to act as a bioisostere for other functional groups.[5][6][7] Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7]

  • 4-Fluorophenyl: The incorporation of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9] The fluorine atom can modulate the electronic properties of the ring and participate in favorable interactions with protein targets.[8]

The synergistic combination of these three fragments in a single molecule creates a unique chemical entity with a high probability of interacting with various biological targets, particularly protein kinases.

Core_Molecular_Architecture cluster_0 (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Molecule Thiazole Thiazole Linker Fluorophenyl 4-Fluorophenyl Group Thiazole->Fluorophenyl Modulation of Physicochemical Properties Pyridylamine Pyridylamine Fluorophenyl->Pyridylamine Pharmacokinetic Profile Pyridylamine->Thiazole Bio-activity & Target Engagement

Caption: Core components of the (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine scaffold.

Strategic Dissection for SAR Exploration

A systematic investigation of the SAR of this scaffold necessitates the independent and combined modification of its three core components. The following sections outline key points of diversification and the anticipated impact on biological activity.

The 2-Pyridylamine Moiety: The Anchor

The 2-pyridylamine fragment likely serves as the primary anchoring point to the target protein, forming critical hydrogen bonds.

  • Substitution on the Pyridine Ring: Introduction of small alkyl or electron-withdrawing groups at the 3, 4, 5, and 6-positions can fine-tune the basicity of the pyridine nitrogen and the hydrogen-bonding potential of the amino group.[10] For instance, an electron-withdrawing group at the 5-position could enhance the hydrogen bond donating capacity of the amine.

  • N-Alkylation/N-Arylation of the Amine: While the free amine is likely crucial, its derivatization to a secondary amine could probe for additional hydrophobic pockets in the binding site. However, this may come at the cost of losing a key hydrogen bond donor.

The 4-Fluorophenyl Group: The Specificity Driver

This moiety is predicted to extend into a hydrophobic pocket of the target, with the fluorine atom potentially forming specific interactions.

  • Positional Isomers of Fluorine: Moving the fluorine to the ortho or meta positions will alter the electronic distribution and steric profile, which can significantly impact binding affinity and selectivity.[11]

  • Bioisosteric Replacement of Fluorine: Replacing the fluorine with other halogens (Cl, Br) or small electron-withdrawing (CN) or electron-donating (CH₃, OCH₃) groups can provide valuable insights into the electronic and steric requirements of the binding pocket.[4]

  • Disubstitution on the Phenyl Ring: Introducing a second substituent on the phenyl ring could enhance binding affinity through additional interactions.

The Thiazole Ring: The Linker and Modulator

The thiazole ring is not merely a spacer; its electronic nature and substitution pattern can influence the overall conformation and properties of the molecule.

  • Isomeric Linkage: The current structure features a 2,5-disubstituted thiazole. Synthesis of the 2,4-isomer would alter the spatial orientation of the pyridylamine and fluorophenyl groups, which could have a profound effect on biological activity.

  • Substitution on the Thiazole Ring: The C4 position of the thiazole is a potential point for substitution. Introducing small alkyl groups could probe for nearby hydrophobic interactions.

Postulated Biological Targets and Screening Strategies

Given the prevalence of the constituent scaffolds in known kinase inhibitors, it is highly probable that the (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine scaffold will exhibit activity against one or more protein kinase families.[5][11] For example, similar structures have shown activity against p38α MAPK, CK1δ, and JAK2.[11]

Primary Screening: Kinase Panel

A broad-spectrum kinase panel assay is the recommended starting point to identify the primary kinase targets. This high-throughput screen will provide a landscape of the compound's selectivity profile.

Secondary Screening: Cellular Assays

Once primary targets are identified, cellular assays should be employed to confirm on-target activity and assess cellular potency. For instance, if the compound inhibits a kinase involved in proliferation, a cytotoxicity assay against relevant cancer cell lines would be appropriate.[5]

Table 1: Representative Data from a Hypothetical Kinase Screen

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B850
Kinase C>10,000
p38α MAPK 75
JAK2 120

Synthetic Strategy and Methodologies

The synthesis of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine and its analogs can be achieved through established heterocyclic chemistry protocols. A plausible synthetic route involves a Hantzsch-type thiazole synthesis.

General Synthetic Protocol
  • Synthesis of 2-amino-4-(4-fluorophenyl)thiazole: This key intermediate can be synthesized by reacting 4-fluorophenacyl bromide with thiourea.

  • Bromination of the Intermediate: The C5 position of the thiazole ring can be brominated using N-bromosuccinimide (NBS).

  • Palladium-Catalyzed Cross-Coupling: The final step involves a Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction between the 5-bromothiazole intermediate and 2-aminopyridine.

Synthetic_Workflow Start 4-Fluorophenacyl Bromide + Thiourea Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 2-amino-4-(4-fluorophenyl)thiazole Step1->Intermediate1 Step2 Bromination (NBS) Intermediate1->Step2 Intermediate2 2-amino-5-bromo-4-(4-fluorophenyl)thiazole Step2->Intermediate2 Step3 Pd-catalyzed Cross-Coupling with 2-Aminopyridine Intermediate2->Step3 Product (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Step3->Product

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: MTT Cytotoxicity Assay

To assess the anti-proliferative activity of synthesized analogs, the MTT assay is a standard and reliable method.[5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic combination of three privileged pharmacophores provides a rich molecular framework for SAR exploration. Future work should focus on the systematic synthesis and biological evaluation of analogs based on the principles outlined in this guide. A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will also be critical for their advancement into preclinical development.

References

  • Al-Ghorbani, M., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8049-8063. Available at: [Link]

  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • El-Sayed, N. N. E., et al. (2023). Structure–activity relationship (SAR)
  • Mouneir, W. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.
  • Bondock, S., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6599. Available at: [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22695-22716. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4349–4372. Available at: [Link]

  • Asano, M., et al. (2012). Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 22(9), 3083-3088. Available at: [Link]

  • Shaygan, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]

  • Singh, I. (2025). Biological Significance of Thiazole Derivatives. Sarcouncil Journal of Plant and Agronomy, 3(1), 16-21.
  • Hearn, K., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5873. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the structure–activity relationship of the synthesized derivatives.
  • Abdel-Aziz, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 11, 1146608.
  • Martínez-Acuña, N. I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-238.
  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1079367.
  • Bhalekar, S. M. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • Lee, J., et al. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 16(34), 6244-6249.
  • Seerden, J.-P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3562-3566. Available at: [Link]

  • Abu Thaher, B. S., et al. (2010). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o917.
  • Chiriță, C., et al. (2010). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 58(5), 545-554.
  • PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive.
  • SAR Analysis. (2023, May 28). Structure-Activity Relationship (SAR) analysis of Pyridostigmine.
  • Ali, I., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry, 31.
  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives.
  • Chemdiv. (n.d.). N-(4-fluorophenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. Chemdiv.
  • Ali, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Molecular weight and physicochemical properties of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine Executive Summary In the landscape of modern drug discovery, a thorough understan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile. This guide provides a comprehensive technical overview of the molecular and physicochemical characteristics of [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine, a compound representative of heterocyclic scaffolds of interest in medicinal chemistry.

This document delves into the foundational molecular attributes, including structure and molecular weight, before transitioning to a detailed analysis of key physicochemical parameters such as lipophilicity (LogP/LogD), aqueous solubility, and ionization constants (pKa). We bridge theoretical and computational predictions with detailed, field-proven experimental protocols for their empirical validation. By explaining the causality behind experimental choices and presenting self-validating methodologies, this guide serves as a vital resource for researchers, scientists, and drug development professionals seeking to characterize and optimize novel chemical entities.

Molecular Identity and Structure

A precise definition of a molecule's structure is the cornerstone of its chemical and biological characterization. This section outlines the fundamental identity of the subject compound.

Note on Nomenclature: The query specified "(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine". This nomenclature is ambiguous. Based on common synthetic routes and chemical stability, the most plausible structure is interpreted as a 2,4-disubstituted thiazole. Therefore, this guide will focus on [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine .

Chemical Structure

The molecule consists of three key heterocyclic and aromatic systems: a 4-fluorophenyl group, a thiazole ring, and a pyridine ring linked by an amine bridge.

Caption: 2D Structure of [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine.

Key Molecular Identifiers
  • Molecular Formula: C₁₄H₁₀FN₃S

  • SMILES: Fc1ccc(cc1)c1csc(Nc2ccccn2)n1[1]

  • InChI Key: STXSPDSVGOEMPM-UHFFFAOYSA-N[1]

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements.

  • Carbon (C): 14 * 12.011 = 168.154 u

  • Hydrogen (H): 10 * 1.008 = 10.080 u

  • Fluorine (F): 1 * 18.998 = 18.998 u

  • Nitrogen (N): 3 * 14.007 = 42.021 u

  • Sulfur (S): 1 * 32.06 = 32.060 u

  • Total Molecular Weight: 271.31 g/mol [2]

Core Physicochemical Properties: A Computational Perspective

In early-stage drug discovery, computational models provide rapid predictions of a molecule's physicochemical properties, enabling the prioritization of candidates with drug-like characteristics before committing to synthesis and resource-intensive testing.[3][4]

Lipophilicity: Octanol-Water Partitioning (LogP & LogD)

Lipophilicity is a critical determinant of a drug's ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for the ionized and non-ionized species at a specific pH.[5]

  • LogP: Measures the partitioning of the neutral molecule between an organic (n-octanol) and aqueous phase. A higher LogP indicates greater lipophilicity.

  • LogD: A pH-dependent measure that accounts for all species (ionized and neutral). For ionizable compounds, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.[5]

For [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine, the presence of basic nitrogen atoms means its ionization state, and therefore its LogD, will vary significantly with pH.

Aqueous Solubility (LogS)

Aqueous solubility is fundamental for drug absorption and formulation.[6][7] Poor solubility can severely limit bioavailability and pose significant challenges for both in vitro assay development and in vivo formulation.[6] Solubility is often expressed as LogS, the logarithm of the molar solubility.

Ionization Constant (pKa)

The pKa value indicates the pH at which a functional group is 50% ionized.[8] For this molecule, the pyridine nitrogen, the exocyclic amine, and the thiazole nitrogen are potential basic centers. Understanding their pKa values is crucial for predicting the molecule's charge state in different physiological environments (e.g., the acidic stomach vs. the neutral blood plasma), which in turn affects its solubility, permeability, and target interactions.[8]

Summary of Predicted Properties

The following table summarizes computationally predicted physicochemical properties for a structurally identical or highly similar compound, providing a baseline for experimental validation.

PropertyPredicted ValueImplication in Drug DevelopmentSource
LogP 4.01High lipophilicity; may lead to poor solubility but good membrane permeability.[2]
LogD (at pH 7.4) 4.01Indicates the compound is predominantly neutral and lipophilic at physiological pH.[2]
Aqueous Solubility (LogS) -4.37Low predicted aqueous solubility, a potential challenge for formulation and bioavailability.[2]
Polar Surface Area (PSA) 27.97 ŲLow PSA, generally associated with good cell membrane permeability.[2]
Hydrogen Bond Donors 1Low number, favorable for membrane permeability.[2]
Hydrogen Bond Acceptors 2Low number, favorable for membrane permeability.[2]

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, empirical data is the gold standard in drug development. This section details the standard experimental protocols for determining the key physicochemical properties of [4-(4-Fluorophenyl)-thiazol-2-yl]-pyridin-2-yl-amine.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[9][10] This protocol uses the capillary method with a digital melting point apparatus.

Methodology:

  • Sample Preparation: Finely grind a small amount (1-2 mg) of the crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Heat the block again, but slow the heating rate to 1-2°C per minute when the temperature is within 15°C of the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Sources

Exploratory

Pharmacophore Modeling of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Ligands

This technical guide details the pharmacophore modeling of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine ligands. This scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore modeling of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine ligands. This scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its utility in designing Type I Kinase Inhibitors (targeting CDK4/6, p38 MAPK, and EGFR) and nuclear hormone receptor modulators.

Executive Summary

The (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine scaffold combines a bi-heteroaryl core with a flexible amino linker.[1][2] This architecture is critical for ATP-competitive inhibition, where the 2-aminopyridine motif functions as a bidentate "hinge binder" and the 4-fluorophenyl moiety occupies the hydrophobic back-pocket (selectivity gate).[1][2] This guide provides a rigorous, self-validating workflow for generating, validating, and applying pharmacophore models for this ligand class, moving beyond basic docking to high-enrichment virtual screening.[1]

Chemical Space & Structural Rationale

Before modeling, one must understand the electronic and conformational behavior of the core scaffold.

The Scaffold Architecture
  • Hinge Binding Motif (Region A): The 2-pyridylamine system is capable of tautomeric shifts.[1][2] In the bioactive conformation, it typically acts as a Hydrogen Bond Acceptor (HBA) via the pyridine nitrogen and a Hydrogen Bond Donor (HBD) via the exocyclic amine.[1]

  • Linker (Region B): The thiazole ring serves as a rigid spacer that orients the hydrophobic tail.[1] The sulfur atom often engages in weak interactions (σ-hole bonding) with gatekeeper residues (e.g., Methionine or Threonine).[1]

  • Hydrophobic Tail (Region C): The 4-fluorophenyl group is the "selectivity determinant."[1][2] The fluorine atom can engage in multipolar interactions with backbone amides or sequester into lipophilic pockets.[2]

Tautomerism & Protonation States

Critical Protocol: Do not model the ligand in a vacuum state.

  • Dominant Tautomer: The amino-pyridine form is generally preferred over the imino-pyridine form in solution, but the specific binding pocket environment (e.g., Asp/Glu residues) can stabilize the protonated pyridinium species.

  • Action Item: Generate all ionization states at pH 7.0 ± 2.0 using tools like Epik or MoKa prior to conformational sampling.

Computational Methodology: The Core Workflow

The following workflow enforces scientific rigor by integrating conformational sampling with statistical validation.

Step-by-Step Modeling Protocol
Phase I: Ligand Preparation & Conformational Analysis[1][2]
  • Structure Curation: Convert 2D SMILES to 3D structures.

    • SMILES:Fc1ccc(cc1)-c1csc(Nc2ccccn2)n1

  • Energy Minimization: Apply the OPLS4 or MMFF94x force field.[1][2]

    • Constraint: Restrain the thiazole-pyridine torsion angle if crystal data (e.g., PDB: 2EUF) suggests a planar bioactive conformation.[1]

  • Conformational Search: Use Mixed Torsional/Low-Mode sampling to generate a maximum of 50 conformers per ligand to ensure coverage of the bioactive space.[2]

Phase II: Pharmacophore Hypothesis Generation

We define a 4-point pharmacophore hypothesis based on the Type I Kinase binding mode:

Feature IDTypeChemical MoietyBiological Function
D1 Donor (HBD)Exocyclic NHH-bond to Hinge region backbone carbonyl (e.g., Val/Leu).[1][2]
A1 Acceptor (HBA)Pyridine NitrogenH-bond to Hinge region backbone NH.[1][2]
R1 Aromatic RingThiazole Core

-stacking or hydrophobic packing.[1][2]
H1 Hydrophobic4-FluorophenylOccupies the hydrophobic pocket; F-atom may act as a weak acceptor.[1][2]
Phase III: Model Validation (The "Self-Validating" Pillar)

A model is only as good as its ability to discriminate actives from decoys.[1][2]

  • Decoy Set Generation: For every active ligand, generate 50 decoys using DUD-E (Directory of Useful Decoys) logic—matching molecular weight and LogP but topologically dissimilar.

  • ROC Analysis: Calculate the Receiver Operating Characteristic (ROC) curve.

    • Acceptance Criteria: AUC (Area Under Curve) > 0.7.[1][2]

  • Enrichment Factor (EF): Calculate EF at 1% (EF1%).

    • Target: EF1% > 10 (The model must find actives in the top 1% of the database 10x better than random selection).[1]

Visualizing the Workflow

The following diagram illustrates the logical flow from ligand curation to validated pharmacophore screening.

PharmacophoreWorkflow cluster_prep Phase I: Preparation cluster_model Phase II: Pharmacophore Generation cluster_valid Phase III: Validation Ligand_2D 2D Structure (SMILES) Prep_3D 3D Conversion & Tautomer Gen (pH 7.0) Ligand_2D->Prep_3D Conf_Search Conformational Sampling (OPLS4/MMFF94x) Prep_3D->Conf_Search Align Superposition of Active Conformers Conf_Search->Align Feat_Ext Feature Extraction (HBD, HBA, Hyd, Aro) Align->Feat_Ext Hypothesis Common Feature Hypothesis Feat_Ext->Hypothesis Screen Screening (Actives + Decoys) Hypothesis->Screen Decoy_Gen Decoy Generation (DUD-E Logic) Decoy_Gen->Screen Metrics ROC & Enrichment Analysis (AUC > 0.7) Screen->Metrics Metrics->Hypothesis Refine Constraints

Figure 1: End-to-end computational workflow for pharmacophore modeling, emphasizing the iterative validation loop.

Structural Interaction Map

To understand why this pharmacophore works, we must visualize the interaction of the (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine ligand within a theoretical kinase binding pocket (e.g., CDK4/6).[1][2]

InteractionMap Pyridine_N Pyridine Nitrogen (HBA) Amino_Linker Amino Linker (HBD) Pyridine_N->Amino_Linker Hinge_NH Hinge Backbone NH (e.g., Val/Leu) Pyridine_N->Hinge_NH H-Bond (2.8 Å) Thiazole Thiazole Ring (Scaffold) Amino_Linker->Thiazole Hinge_CO Hinge Backbone CO (e.g., Glu) Amino_Linker->Hinge_CO H-Bond (2.9 Å) Fluoro_Ph 4-Fluorophenyl (Hydrophobic Tail) Thiazole->Fluoro_Ph Gatekeeper Gatekeeper Residue (Met/Thr) Thiazole->Gatekeeper Van der Waals / S-interaction Back_Pocket Hydrophobic Pocket (Phe/Leu) Fluoro_Ph->Back_Pocket Hydrophobic / Halogen Bond

Figure 2: Interaction map detailing the binding mode of the ligand features (left) with the protein residues (right).[1]

Experimental Validation Protocol

Once the computational model identifies hits, they must be validated experimentally.

In Vitro Kinase Assay (ADP-Glo)

Do not rely solely on docking scores.[1][2] Validate binding affinity using a luminescent ADP detection assay.[1][2]

  • Reagents: Recombinant Kinase (e.g., CDK4/CyclinD1), ATP (10 µM), Substrate (Rb peptide).[1]

  • Procedure:

    • Incubate compound (serial dilution 1 nM - 10 µM) with enzyme and substrate for 60 min at RT.

    • Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.[1][2]

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1][2]

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BindingDB. Entry BDBM93876: 4-(4-fluorophenyl)-N-(2-pyridinyl)-2-thiazolamine. [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5272430 (Related Thiazolyl-amine derivatives). [Link][1][2]

  • Shetty, C. R., et al. "Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition."[1] NIH National Library of Medicine. [Link][1]

  • Khidre, R. E., & Radini, I. A. "Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety."[3] Scientific Reports. [Link][1][2]

  • Liu, X., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors."[1][2][4] Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Efficient synthesis protocols for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

Application Note: Efficient Synthesis Protocols for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Part 1: Executive Summary & Target Analysis 1.1 Target Molecule Identification The nomenclature "(4-(4-Fluorophenyl)(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis Protocols for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

Part 1: Executive Summary & Target Analysis

1.1 Target Molecule Identification The nomenclature "(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine" refers to a bioactive scaffold widely used in kinase inhibitor discovery (e.g., CDK, p38 MAPK inhibitors).[1] Based on standard IUPAC conventions and chemical stability, the target structure is N-(4-(4-fluorophenyl)thiazol-2-yl)pyridin-2-amine .[1]

  • Core Scaffold: 1,3-Thiazole.[1][2]

  • Position 2: Amino linkage to a Pyridine ring (N-linked).[1]

  • Position 4: 4-Fluorophenyl group.[1][3][4][5]

  • Position 5: Unsubstituted (H), allowing for the "2,5-thiazolyl" descriptor in some non-standard nomenclatures (referring to the vector of the ring system).

1.2 Retrosynthetic Strategy The most atom-efficient route to this scaffold is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between a thiourea derivative and an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketone avoids the need for expensive palladium catalysts (Buchwald-Hartwig) and allows for "green" solvent usage.

Retrosynthesis cluster_0 Key Reaction Target Target Molecule N-(4-(4-fluorophenyl)thiazol-2-yl)pyridin-2-amine Disconnect Hantzsch Disconnection Target->Disconnect Thiourea Precursor A 1-(Pyridin-2-yl)thiourea Disconnect->Thiourea  Condensation HaloKetone Precursor B 2-Bromo-4'-fluoroacetophenone Disconnect->HaloKetone

Figure 1: Retrosynthetic analysis utilizing the Hantzsch condensation strategy.

Part 2: Precursor Preparation

Before initiating the core synthesis, ensure high-purity precursors. Commercial 1-(pyridin-2-yl)thiourea often contains impurities; in-house synthesis is recommended for reproducibility.[1]

Protocol 1: Synthesis of 1-(Pyridin-2-yl)thiourea Rationale: Direct reaction of 2-aminopyridine with thiocyanate is often low-yielding.[1] The benzoyl isothiocyanate route is robust and scalable.

  • Reagents: 2-Aminopyridine (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent), 10% NaOH (aq).

  • Step A (Acyl-thiourea formation):

    • Dissolve 2-aminopyridine in acetone (0.5 M concentration).

    • Add benzoyl isothiocyanate dropwise at 0°C.[1]

    • Stir at RT for 2 hours. A yellow precipitate (N-benzoyl-N'-(2-pyridyl)thiourea) will form.[1]

    • Filter and wash with cold acetone.

  • Step B (Hydrolysis):

    • Suspend the intermediate in 10% NaOH (5 mL per mmol).

    • Heat to 80°C for 30 minutes (solution becomes clear).

    • Cool to RT and neutralize with dilute HCl to pH 8.

    • Critical: The product precipitates upon neutralization.[1] Filter, wash with water, and recrystallize from Ethanol.

    • Yield: ~85-90%.[1] MP: 147-148°C.[1]

Part 3: Core Synthesis Protocols

Two protocols are provided: Method A for rapid, high-throughput medicinal chemistry (Microwave), and Method B for larger-scale batch synthesis (Thermal).[1]

Method A: Microwave-Assisted Green Synthesis (Recommended)

Best for: Rapid library generation, high purity, eco-friendly.

Materials:

  • 1-(Pyridin-2-yl)thiourea (1.0 mmol)[1]

  • 2-Bromo-4'-fluoroacetophenone (1.0 mmol)

  • Solvent: PEG-400 (Polyethylene Glycol) or Ethanol[1]

  • Equipment: Microwave Reactor (e.g., Biotage or CEM)

Procedure:

  • Loading: In a 10 mL microwave vial, combine the thiourea (153 mg) and the bromoketone (217 mg).

  • Solvent: Add 2 mL of PEG-400. (PEG-400 acts as an efficient energy transfer medium and green solvent).[1]

  • Irradiation: Seal the vial. Irradiate at 100°C for 10 minutes (Power: Dynamic, Max 150W).

    • Note: If using Ethanol, set temp to 80°C for 15 minutes to avoid over-pressurization.

  • Workup:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Basify slightly with saturated

      
       (to neutralize HBr byproduct).
      
    • The product will precipitate immediately as a solid.[1]

  • Purification: Filter the solid. Wash with water (3 x 10 mL) and cold diethyl ether (1 x 5 mL).

  • Yield: 92-95%.

Method B: Scalable Thermal Synthesis

Best for: Gram-scale synthesis, no special equipment.[1]

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser.

  • Reaction: Dissolve 1-(pyridin-2-yl)thiourea (10 mmol, 1.53 g) and 2-bromo-4'-fluoroacetophenone (10 mmol, 2.17 g) in Ethanol (40 mL).

  • Reflux: Heat to reflux (78°C) for 2-3 hours . Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the product may crystallize out.

  • Free Base Formation:

    • Pour the mixture into water (100 mL).

    • Adjust pH to ~9 using Ammonium Hydroxide (

      
      ) or 
      
      
      
      .
    • Stir for 30 minutes to ensure complete deprotonation.

  • Isolation: Filter the pale yellow solid. Recrystallize from hot Ethanol/DMF (9:1) if necessary.[1]

  • Yield: 80-85%.

Part 4: Data Visualization & Logic

Experimental Comparison Table

FeatureMethod A (Microwave)Method B (Thermal)
Reaction Time 10-15 Minutes2-4 Hours
Solvent PEG-400 (Green)Ethanol
Energy Efficiency HighModerate
Yield 92-95%80-85%
Scalability < 1g (Batch limit)> 10g (Easily scalable)

Synthesis Workflow Diagram

Workflow Start Start: Raw Materials Decision Scale Requirement? Start->Decision MicroPath Method A: Microwave (mg to 1g scale) Decision->MicroPath High Throughput ThermPath Method B: Thermal Reflux (>1g scale) Decision->ThermPath Bulk Synthesis Reaction Hantzsch Condensation MicroPath->Reaction ThermPath->Reaction Quench Quench: Ice Water + NaHCO3 Reaction->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst If Purity <95% Final Pure Product >98% Purity Filter->Final If Purity >95% Recryst->Final

Figure 2: Decision tree for selecting the optimal synthesis protocol based on scale.

Part 5: Characterization & Troubleshooting

5.1 Expected Analytical Data

  • Appearance: Yellow to pale-brown solid.[1]

  • Melting Point: 199–201 °C (varies slightly by crystal form).[1]

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.30 (s, 1H, NH), 8.35 (d, 1H, Py-H), 7.95 (m, 2H, Ar-H), 7.70 (t, 1H, Py-H), 7.45 (s, 1H, Thiazole-H5), 7.30 (t, 2H, Ar-H), 7.05 (d, 1H, Py-H), 6.90 (t, 1H, Py-H).
      
    • Key Diagnostic: Singlet at ~7.45 ppm confirms the formation of the thiazole ring (H-5 proton).

  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

5.2 Troubleshooting Guide

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization of HBr salt.[1]

    • Solution: Ensure the pH is adjusted to >9 during workup.[1] The HBr salt is water-soluble; the free base is not.[1]

  • Problem: Impurity peaks in NMR.

    • Cause: Unreacted thiourea.[1]

    • Solution: Wash the crude solid with hot water (thiourea is soluble in hot water) or recrystallize from Ethanol.

  • Problem: "2,5-thiazolyl" confusion.

    • Clarification: If specific 5-substitution is required (e.g., a bromine or methyl group at pos 5), the starting ketone must be an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -halo-
      
      
      
      -substituted ketone (e.g., 2-bromo-4'-fluoropropiophenone). For the standard Hantzsch product, position 5 is a proton.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

    • Context: Foundational text for the condensation mechanism between haloketones and thioamides.[1]

  • Microwave-Assisted Synthesis of Aminothiazoles

    • Title: Facile and green one-pot synthesis of 2-aminothiazoles in glycerol-water.[1][6]

    • Source: ResearchGate / Heterocyclic Letters.[1]

    • URL:[Link]

  • Synthesis of Pyridyl-Thiourea Precursors

    • Title: Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.[1][7]

    • Source: Kent Academic Repository.[1][7]

    • URL:[Link]

  • PEG-400 as a Green Solvent for Thiazole Synthesis

    • Title: An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles.
    • Source: Indian Academy of Sciences.[1][8]

    • URL:[Link]

  • Characterization Data (NMR/MS)

    • Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

Sources

Application

Application Note: Step-by-Step Hantzsch Thiazole Synthesis for Pyridylamine Derivatives

Abstract & Strategic Context The Hantzsch thiazole synthesis remains the gold standard for constructing the 2-aminothiazole pharmacophore, a structural motif critical in kinase inhibitors (e.g., Dasatinib, Dabrafenib). T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The Hantzsch thiazole synthesis remains the gold standard for constructing the 2-aminothiazole pharmacophore, a structural motif critical in kinase inhibitors (e.g., Dasatinib, Dabrafenib). This guide specifically addresses the synthesis of pyridylamine derivatives —where a thiazole ring is coupled to a pyridine ring via a secondary amine.

While the reaction is chemically robust, the synthesis of N-(2-pyridyl)thiazoles presents a unique regiochemical challenge: the competition between forming the desired linked secondary amine versus the fused thiazolo[3,2-a]pyridinium bicyclic system. This protocol details the thermodynamic control required to favor the bioactive "linked" amine scaffold.

Chemical Basis & Mechanism[1][2][3][4][5]

The reaction involves the condensation of a 1-(pyridin-2-yl)thiourea with an


-haloketone .
The Regioselectivity Challenge

When using 2-aminopyridine derivatives as the thiourea source, the pyridine nitrogen (


) competes with the thiourea nitrogen (

) during the cyclization step.
  • Kinetic Pathway: Attack by

    
     leads to the fused thiazolo[3,2-a]pyridinium  salt.
    
  • Thermodynamic Pathway: Attack by

    
     (or rearrangement of the fused intermediate) yields the desired N-(thiazol-2-yl)pyridin-2-amine .
    

Key Insight: Conducting the reaction in neutral protic solvents (Ethanol) generally favors the desired linked amine product, whereas strongly acidic conditions can stabilize the fused salt.

Reaction Mechanism (DOT Visualization)

The mechanism proceeds via S-alkylation followed by intramolecular cyclization and dehydration.

HantzschMechanism Start 1-(Pyridin-2-yl)thiourea + α-Haloketone Inter1 S-Alkylated Intermediate (Thioimidate) Start->Inter1 S_N2 Attack (Sulfur) Inter2 Cyclized Hydroxy-thiazoline Inter1->Inter2 N-Attack on Carbonyl Byproduct Thiazolo[3,2-a]pyridinium (Fused Salt) Inter1->Byproduct Pyridine-N Attack (Side Reaction) Product N-(Thiazol-2-yl)pyridin-2-amine (Aromatic) Inter2->Product - H₂O (Dehydration)

Figure 1: Mechanistic pathway showing the bifurcation between the desired linked amine and the fused byproduct.

Experimental Protocol

Pre-requisite: Synthesis of 1-(Pyridin-2-yl)thiourea

Direct reaction of 2-aminopyridine with thiophosgene is hazardous. The recommended route uses benzoyl isothiocyanate followed by hydrolysis.

Step A: Benzoyl Thiourea Formation

  • Dissolve 2-aminopyridine (10 mmol) in acetone (25 mL).

  • Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. The intermediate precipitates as a solid.[1]

  • Filter and wash with cold acetone.

Step B: Hydrolysis to Thiourea

  • Suspend the intermediate in 10% NaOH (20 mL).

  • Heat to 80°C for 30 minutes (cleaves the benzoyl group).

  • Cool to RT and neutralize with dilute HCl to pH 8.

  • Filter the resulting white solid 1-(pyridin-2-yl)thiourea .

Core Protocol: Hantzsch Cyclization

Materials:

  • 1-(Pyridin-2-yl)thiourea (1.0 equiv)

  • 
    -Bromoacetophenone (substituted) (1.05 equiv)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Base: NaHCO₃ (saturated aqueous)[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(pyridin-2-yl)thiourea (1.0 g, ~6.5 mmol) in Absolute Ethanol (15 mL).

    • Note: If solubility is poor, add small amounts of DMF, but pure EtOH is preferred for easier workup.

  • Addition: Add

    
    -bromoacetophenone  (1.05 equiv) in one portion.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours .

    • Monitoring: Check TLC (50% EtOAc/Hexane).[3] The starting thiourea (polar) should disappear.

    • Observation: The product often precipitates as the hydrobromide salt (HBr) during the reaction.

  • Isolation (Salt Form):

    • Cool the mixture to 0°C.

    • Filter the precipitate.[3] This is usually the HBr salt of the product.

    • Wash with cold ethanol (2 x 5 mL) and Et₂O (2 x 10 mL).

  • Free Base Liberation (Crucial Step):

    • Suspend the HBr salt in water (20 mL).

    • Slowly add saturated NaHCO₃ until pH ~8–9. CO₂ evolution will occur.

    • Stir for 30 minutes. The solid will convert to the free base.

    • Filter the free base, wash copiously with water, and dry under vacuum.

Data Analysis & Troubleshooting

Solvent System Comparison

The choice of solvent impacts yield and purity.

SolventTemperatureYield (%)Notes
Ethanol (Rec.) 78°C (Reflux)85-92% Cleanest profile; product precipitates as HBr salt.
DMF80°C70-80%Higher solubility prevents precipitation; requires aqueous workup.
Water (Green)100°C60-75%Slow kinetics; requires surfactant (e.g., SDS) or ultrasound.
Acetic Acid118°CVariableRisk: Favors the fused thiazolo-pyridine byproduct.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Fused Byproduct Acidic solvent used (e.g., AcOH).Switch to neutral EtOH. If fused product forms, reflux in EtOH with NaOEt to induce rearrangement.
Low Yield Incomplete alkylation.Ensure

-haloketone is fresh (not degraded/colored). Add 0.1 eq NaI (Finkelstein) to accelerate.
Sticky Gum Product not crystallizing.Triturate the crude gum with diethyl ether or sonicate in NaHCO₃ solution.

Experimental Workflow (DOT Visualization)

Workflow Step1 Reagent Prep: Dissolve Pyridyl-Thiourea in EtOH Step2 Addition: Add α-Haloketone (1.05 eq) Step1->Step2 Step3 Reaction: Reflux 2-4 Hours Step2->Step3 Step4 Filtration: Isolate HBr Salt Step3->Step4 Precipitation Step5 Neutralization: Suspend in H₂O + NaHCO₃ Step4->Step5 HBr Salt Step6 Final Product: Filter & Dry Free Base Step5->Step6 pH 8-9

Figure 2: Operational workflow for the synthesis and isolation of the free base.

References

  • BenchChem. (2025).[4][1] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Bramley, S. E., et al. (1987).[5] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using silica-supported catalyst. Arkivoc. Retrieved from

  • Dau, X. D., & Nguyen, T. C. (2022).[6] Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis.[4][1][7][3][5][6][8] Retrieved from

Sources

Method

Application Notes and Protocols for the Preparation of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Introduction: The Critical Role of High-Fidelity Stock Solutions in Drug Discovery In the landscape of drug discovery and development, the integrity of experimental data is paramount. This begins with the meticulous prep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High-Fidelity Stock Solutions in Drug Discovery

In the landscape of drug discovery and development, the integrity of experimental data is paramount. This begins with the meticulous preparation of stock solutions, the foundational starting point for virtually all in vitro and in vivo assays. The accuracy of concentration, purity, and stability of a stock solution directly impacts the reliability and reproducibility of downstream results. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of the novel compound (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine in dimethyl sulfoxide (DMSO).

(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine, a heterocyclic amine, represents a class of molecules of significant interest in medicinal chemistry. While the exact compound name may vary in literature, a closely related analogue is identified as 4-(4-fluorophenyl)-N-(2-pyridinyl)-2-thiazolamine[1]. The use of DMSO as a solvent is ubiquitous in drug discovery due to its remarkable ability to dissolve a wide range of organic molecules, including both polar and nonpolar compounds[2]. However, the unique physicochemical properties of DMSO, particularly its hygroscopicity, necessitate a rigorous and informed approach to its handling to prevent experimental artifacts and ensure the long-term stability of the dissolved compound[2].

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the scientific principles underpinning each step. By adhering to these protocols, researchers can ensure the preparation of high-fidelity stock solutions, thereby enhancing the quality and integrity of their scientific endeavors.

Compound and Solvent: Physicochemical Properties and Rationale for Pairing

(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine: A Profile

While a comprehensive public dataset for this specific molecule is not available, its structure suggests key physicochemical properties that inform its handling and dissolution. As a derivative of 2-aminopyridine and thiazole, it is a moderately polar molecule with potential for hydrogen bonding. The presence of the fluorophenyl group adds a lipophilic character. For a closely related compound, 4-(4-fluorophenyl)-N-(2-pyridinyl)-2-thiazolamine, the InChI Key is STXSPDSVGOEMPM-UHFFFAOYSA-N[1]. The synthesis of similar pyridine-linked thiazole derivatives has been documented, often involving organic solvents, which supports the use of DMSO for solubilization[3][4][5].

Table 1: Physicochemical Properties of a Related Compound: 4-phenyl-2-thiazolamine

PropertyValueSource
Molecular FormulaC9H8N2S[6]
Molecular Weight176.2 g/mol [6]
AppearanceCrystalline solid[6]
Solubility in DMSO~10 mg/mL[6]
Storage Temperature-20°C[6]

Note: This data is for a related compound and should be used as a general guideline. The exact properties of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine should be determined empirically.

Dimethyl Sulfoxide (DMSO): The Universal Solvent with a Caveat

DMSO is a highly polar, aprotic solvent, making it an excellent choice for solubilizing a vast array of chemical entities for biological screening[2]. However, its significant hygroscopicity—the tendency to readily absorb moisture from the atmosphere—is a critical factor that must be managed. The presence of water in DMSO can lead to a cascade of issues, including:

  • Decreased Compound Solubility: The introduction of water alters the polarity of DMSO, which can significantly reduce the solubility of lipophilic compounds, leading to precipitation[7].

  • Compound Degradation: Water can facilitate hydrolysis or other degradation pathways for sensitive compounds. Studies have shown that some compounds are less stable in "wet" DMSO compared to anhydrous conditions[8].

  • Assay Interference: The presence of water can alter the conformation of proteins or directly interfere with enzymatic reactions, leading to variability in assay results.

Therefore, the use of anhydrous, high-purity DMSO is non-negotiable for the preparation of high-quality stock solutions.

Safety First: Handling of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine and DMSO

As a novel chemical entity, (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine should be handled with caution until its toxicological properties are fully understood. Always consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, adhere to the general principles of handling new chemical entities[9][10][11].

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound and DMSO[12][13][14]:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect skin and clothing.

Engineering Controls
  • Chemical Fume Hood: All weighing and initial dissolution steps should be performed in a certified chemical fume hood to minimize inhalation exposure[15].

DMSO-Specific Safety Considerations

DMSO can readily penetrate the skin and may carry dissolved substances with it. Therefore, it is crucial to avoid direct skin contact with DMSO solutions[16]. In case of a spill, immediately clean the affected area according to your institution's safety protocols.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles outlined can be adapted for other desired concentrations.

Materials and Equipment
  • (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine (solid)

  • Anhydrous DMSO (≥99.9%), preferably from a freshly opened, sealed bottle.

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile, filtered pipette tips

Workflow for Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_execution Execution in Fume Hood cluster_storage Storage gather_materials Gather Materials & Don PPE calc_mass Calculate Required Mass gather_materials->calc_mass weigh_compound Accurately Weigh Compound calc_mass->weigh_compound add_dmso Add Anhydrous DMSO weigh_compound->add_dmso dissolve Vortex to Dissolve (Optional: Sonicate/Warm to 37°C) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a stock solution of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine in DMSO.

Step-by-Step Procedure
  • Calculate the Required Mass:

    • Determine the molecular weight (MW) of your specific batch of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine. For the purpose of this example, we will use a hypothetical MW of 271.31 g/mol (based on a related structure).

    • Use the following formula to calculate the mass of the compound needed to prepare a 10 mM stock solution:

      • Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 271.31 g/mol x 1000 mg/g = 2.71 mg

  • Weighing the Compound:

    • In a chemical fume hood, place a sterile, tared vial on the analytical balance.

    • Carefully weigh out the calculated mass of the compound into the vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial and vortex thoroughly for at least 2 minutes.

    • Visually inspect the solution for any undissolved particulates. If the compound is not fully dissolved, sonication or gentle warming in a 37°C water bath can be employed[15]. However, ensure the compound is stable to heat before warming.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. This minimizes freeze-thaw cycles and exposure to atmospheric moisture, which can compromise the integrity of the solution[17].

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[17]. Protect from light if the compound is known to be light-sensitive.

Best Practices for Working with DMSO Stock Solutions

  • Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous DMSO for preparing stock solutions. Once opened, the bottle should be tightly sealed and stored in a desiccator to minimize water absorption.

  • Stepwise Dilutions: When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions in DMSO first, before the final dilution into the aqueous culture medium[17]. This prevents the compound from precipitating out of solution.

  • Final DMSO Concentration: The final concentration of DMSO in cell culture media should typically be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity or other off-target effects[15][17]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Thawing Aliquots: When ready to use, thaw an aliquot at room temperature and use it immediately. Do not re-freeze and re-thaw aliquots.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not fully dissolve - Insufficient mixing- Target concentration exceeds solubility- Presence of water in DMSO- Continue vortexing or sonicate.- Gently warm the solution to 37°C.- Prepare a more dilute stock solution.- Use a fresh, unopened bottle of anhydrous DMSO.
Precipitation observed upon storage or after freeze-thaw - Compound instability- Water absorption into the stock solution- Supersaturated solution- Prepare fresh stock solutions more frequently.- Ensure vials are tightly sealed and stored in a desiccator.- Aliquot into smaller, single-use volumes to avoid freeze-thaw cycles.- Filter the stock solution through a 0.22 µm syringe filter before aliquoting.
Inconsistent assay results - Inaccurate initial weighing or pipetting- Degradation of the compound in solution- Variability in final DMSO concentration- Re-calibrate balance and pipettes.- Prepare fresh stock solutions and compare results.- Ensure consistent dilution schemes and include a vehicle control.

Conclusion: Upholding Scientific Rigor

The preparation of stock solutions is a foundational, yet often overlooked, aspect of experimental science. For a novel compound like (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine, where extensive public data may be lacking, a meticulous and principled approach is essential. By understanding the unique properties of both the compound and the solvent, and by adhering to the detailed protocols and best practices outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their data. This commitment to quality at the most fundamental level of experimental workflow is a hallmark of scientific integrity and a critical step on the path to successful drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • SafetySkills. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link]

  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals. Retrieved from [Link]

  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Safety First. (2024, August 1). 5 Safety Measures to Take When Handling Chemicals. Retrieved from [Link]

  • Grienke, U., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(15), 3424.
  • Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]

  • American Chemical Society Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Retrieved from [Link]

  • Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]

  • The Havok Journal. (2023, May 25). 6 Best Practices In Liquid Lab Handling. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • University of Toronto. (n.d.). Standard Operating Procedures for Working with Organic Solvents.
  • Journal of PeerScientist. (2019, April 6). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM93876 4-(4-fluorophenyl)-N-(2-pyridinyl). Retrieved from [Link]

  • American Chemical Society Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020, November 30). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2020). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Retrieved from RASĀYAN Journal of Chemistry website.
  • Cayman Chemical. (2022, December 13). PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.
  • Universität des Saarlandes. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Assay Dosing Protocols for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Derivatives

Introduction & Compound Classification The compound designated as (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine belongs to a class of 2-aminothiazole-pyridine derivatives. Structurally, this scaffold typically consi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Classification

The compound designated as (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine belongs to a class of 2-aminothiazole-pyridine derivatives. Structurally, this scaffold typically consists of a thiazole ring substituted with a 4-fluorophenyl group (commonly at the C4 position) and linked to a pyridine ring via an amine at the C2 position.

This structural motif is highly characteristic of ATP-competitive kinase inhibitors , particularly targeting:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): The 4-fluorophenyl group fits into the hydrophobic pocket (Gatekeeper region), while the aminothiazole-pyridine moiety forms hydrogen bonds with the kinase hinge region.

  • Cyclin-Dependent Kinases (CDKs): Similar binding modes are observed in CDK2/Cyclin E and CDK9 inhibitors.

This guide provides standardized in vitro dosing protocols assuming a primary activity profile against p38 MAPK, with secondary relevance to CDKs. The protocols are designed to validate potency (


), cellular target engagement, and functional phenotypic outcomes.

Compound Preparation & Handling[1]

To ensure experimental reproducibility, precise solubilization and storage are critical. Thiazolyl-pyridines are generally lipophilic and require organic solvents for initial reconstitution.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 10 mM or 20 mM.

  • Procedure:

    • Weigh the lyophilized powder (e.g., 5 mg).

    • Calculate the required DMSO volume:

      
      .
      
    • Add DMSO and vortex for 30–60 seconds.

    • If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution must be clear and colorless to pale yellow.

Storage & Stability[1]
  • Aliquot: Dispense into single-use aliquots (20–50 µL) to avoid freeze-thaw cycles.

  • Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solutions: Dilute in assay buffer immediately before use. Keep DMSO concentration

    
     in final cell culture assays to prevent solvent toxicity.
    

Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the biochemical


 of the compound against recombinant p38 MAPK or CDK proteins.
Principle:  Measures ADP generation from the kinase reaction, correlating directly with kinase activity.
Materials[1][2][3][4][5][6][7][8][9]
  • Enzyme: Recombinant p38

    
     (MAPK14) or CDK2/CyclinE.
    
  • Substrate: ATF2 (for p38) or Histone H1 (for CDK).

  • ATP: Ultra-pure ATP (use

    
     apparent concentration, typically 10–50 µM).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Dosing Protocol
  • Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (10 points).

    • Top concentration: 10 µM (final assay concentration).

    • Range: 10 µM down to ~0.5 nM.

  • Intermediate Dilution: Dilute DMSO stocks 1:25 into 1X Kinase Buffer to prepare 4X working solutions (4% DMSO).

  • Reaction Setup (384-well plate):

    • 2.5 µL Compound (4X).

    • 2.5 µL Enzyme (4X).

    • Pre-incubate for 15 minutes at RT.

    • 5.0 µL Substrate/ATP Mix (2X).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU).

Data Analysis

Normalize RLU to controls:

  • 0% Inhibition: DMSO + Enzyme + Substrate.

  • 100% Inhibition: No Enzyme (or known pan-inhibitor like Staurosporine).

  • Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

Cell-Based Functional Assays

LPS-Induced TNF- Release (THP-1 Monocytes)

Rationale: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-


, IL-1

) in response to stress (LPS). This assay validates cellular permeability and pathway inhibition.

Protocol:

  • Cell Seeding: Seed THP-1 cells at

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Differentiation (Optional): Treat with PMA (100 nM) for 24h to differentiate into macrophages, or use suspension monocytes directly.

  • Compound Dosing:

    • Prepare 1000X stocks in DMSO.

    • Dilute 1:1000 into media (Final DMSO 0.1%).

    • Add to cells and pre-incubate for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) (Final: 1 µg/mL).

  • Incubation: 4–6 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Harvest supernatant.

    • Quantify TNF-

      
       via ELISA (e.g., R&D Systems DuoSet).
      
    • Calculate

      
       based on cytokine reduction.
      
Target Engagement: Western Blotting

Objective: Confirm inhibition of downstream phosphorylation substrates (e.g., HSP27 for p38, Rb for CDK).

Workflow:

  • Treat: THP-1 or HeLa cells with Compound (0.1, 1, 10 µM) for 2 hours.

  • Stimulate: Anisomycin (10 µg/mL, 30 min) or LPS (1 µg/mL, 30 min) to activate p38.

  • Lysis: RIPA buffer + Phosphatase Inhibitors.

  • Blotting Targets:

    • Primary: Phospho-HSP27 (Ser82) or Phospho-MAPKAPK2 (Thr334).

    • Control: Total p38 MAPK, GAPDH.

  • Result: Dose-dependent reduction in p-HSP27 signal confirms p38 blockade.

Visualization & Pathway Logic

p38 MAPK Signaling & Inhibition Node

The following diagram illustrates the intervention point of the thiazolyl-pyridine inhibitor within the inflammatory signaling cascade.

p38_Pathway LPS LPS / Stress Receptor TLR4 / Receptors LPS->Receptor MAP3K MAP3Ks (TAK1/ASK1) Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TNF TNF-alpha / IL-1beta (Transcription/Translation) p38->TNF Gene Expression Inhibitor Thiazolyl-Pyridine Inhibitor Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 MK2->HSP27 pHSP27 Phospho-HSP27 (Actin Remodeling) HSP27->pHSP27 Activation

Caption: Schematic of the p38 MAPK pathway showing the specific inhibition node of the Thiazolyl-Pyridine compound, preventing downstream activation of MK2/HSP27 and cytokine production.

Summary of Experimental Conditions

Assay TypeCell Line / EnzymeStimulusReadoutTypical IncubationKey Control
Biochemical Recombinant p38

ATP (Km)ADP-Glo (Lum)60 minStaurosporine
Functional THP-1 MonocytesLPS (1 µg/mL)TNF-

ELISA
4–6 hrsSB 203580
Viability MCF-7 / HeLaNoneCellTiter-Glo72 hrsDoxorubicin
Biomarker THP-1 / HeLaAnisomycinWB: p-HSP272 hrsTotal p38

References

  • Kumar, S., et al. "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2003.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega Protocols, 2023.

  • Bain, J., et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007.

  • R&D Systems. "Human TNF-alpha DuoSet ELISA Protocol." Bio-Techne, 2023.

  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-(4-Fluorophenyl)thiazol-2-yl)pyridin-2-amine Synthesis

Introduction: The "Deceptive" Thiazole Scaffold You are likely encountering low yields (<30%) or difficult purifications in the synthesis of (4-(4-fluorophenyl)thiazol-2-yl)pyridin-2-amine . While thiazole synthesis is c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Thiazole Scaffold

You are likely encountering low yields (<30%) or difficult purifications in the synthesis of (4-(4-fluorophenyl)thiazol-2-yl)pyridin-2-amine . While thiazole synthesis is chemically mature, this specific scaffold—containing a 2-aminopyridine moiety linked to a thiazole —introduces a critical "ambident nucleophile" problem that defeats standard Hantzsch protocols.

This guide moves beyond generic advice to address the specific mechanistic failure points of this pharmacophore (common in p38 MAPK and CDK inhibitors).

Quick Diagnostic: Which Failure Mode Matches Yours?
SymptomProbable Root CauseImmediate Action
Sticky/Tarry Crude Polymerization of thiourea or incomplete cyclization.Switch solvent to EtOH/DMF mix; check stoichiometry.
Product is Wrong Mass (-HBr) Formation of Imidazo[1,2-a]pyridine byproduct.CRITICAL: Your nitrogen attacked the ketone, not the sulfur. See Module 1.
Low Yield after Column Product trapped as HBr salt or decomposed on silica.Free-base the crude before chromatography. Use Et3N in eluent.
Catalyst Death (Coupling) Pyridine nitrogen poisoning Pd center.Switch to specific ligands (Xantphos/BrettPhos). See Module 2.

Module 1: The Hantzsch Condensation Route (Direct Method)

The most common approach is condensing 2-bromo-4'-fluoroacetophenone (Component A) with N-(2-pyridyl)thiourea (Component B).

The Core Problem: Regioselectivity (S- vs. N-Alkylation)

In standard Hantzsch syntheses, the sulfur atom is the best nucleophile. However, the pyridine nitrogen in your thiourea component is highly nucleophilic. If the pyridine nitrogen attacks the


-haloketone instead of the sulfur, you form a fused Imidazo[1,2-a]pyridine  ring, not a thiazole. This is the #1 cause of "missing product" in this synthesis.

HantzschFailure Start Reagents: 2-Bromo-4'-fluoroacetophenone + N-(2-pyridyl)thiourea PathA Path A (Desired): Sulfur Attack Start->PathA Non-polar solvents PathB Path B (Parasitic): Pyridine-N Attack Start->PathB Polar/Protic solvents InterA S-Alkylated Intermediate PathA->InterA InterB N-Alkylated Intermediate PathB->InterB ProdA TARGET THIAZOLE (4-(4-Fluorophenyl)...) InterA->ProdA Dehydration (-H2O) ProdB BYPRODUCT (Imidazo[1,2-a]pyridine) InterB->ProdB Cyclization

Figure 1: The mechanistic competition between Thiazole formation (Path A) and Imidazo-pyridine formation (Path B).

Protocol Optimization (Direct Route)

If you must use the direct Hantzsch method, follow these strict parameters to favor Path A:

  • Solvent Switch: Do NOT use pure Ethanol or Methanol. Polar protic solvents stabilize the transition state for N-alkylation.

    • Recommendation: Use Acetone or THF (anhydrous).

  • Temperature Control: Run the initial alkylation at 0°C to Room Temperature for 1-2 hours. Only heat to reflux after the intermediate has formed to drive the dehydration.

  • Scavenger Base: Add solid NaHCO3 (1.1 eq) directly to the reaction. This neutralizes the HBr generated, preventing acid-catalyzed decomposition, but is mild enough not to deprotonate the amide (which would increase N-nucleophilicity).

Module 2: The Stepwise "Buchwald" Route (Recommended)

If the direct Hantzsch yield is <40%, abandon it. The industrial standard for this scaffold is a Stepwise Synthesis . This method isolates the stable thiazole core first, then attaches the pyridine.

Step 1: Synthesis of 4-(4-fluorophenyl)thiazol-2-amine
  • Reagents: 2-bromo-4'-fluoroacetophenone + Thiourea (Not pyridyl-thiourea).

  • Conditions: EtOH, Reflux, 2h.

  • Yield Expectation: >90%.

  • Why: Thiourea has no competing pyridine nitrogen. The reaction is robust.[1]

Step 2: Buchwald-Hartwig Coupling

Couple the Step 1 product with 2-bromopyridine .

  • The Trap: 2-aminopyridines and 2-bromopyridines chelate Palladium, killing standard catalysts (like Pd(PPh3)4).

  • The Solution: Use bulky, electron-rich phosphine ligands.

Optimized Coupling Protocol
ComponentRecommendationFunction
Catalyst Pd2(dba)3 (2-5 mol%)Source of Pd(0).
Ligand Xantphos (5-10 mol%)Critical. Its wide bite angle prevents pyridine poisoning.
Base Cs2CO3 (2.0 eq)Mild enough to prevent substrate decomposition; soluble in dioxane.
Solvent 1,4-Dioxane (Dry, Degassed)High boiling point, good solubility.
Temp 100°CRequired for aryl chloride/bromide activation.[2]

Step-by-Step:

  • Charge flask with Aminothiazole (1.0 eq), 2-Bromopyridine (1.2 eq), Cs2CO3, Pd2(dba)3, and Xantphos.

  • Evacuate and backfill with Argon (3x). Oxygen is the enemy here.

  • Add dry Dioxane via syringe.

  • Heat to 100°C for 12-16h.

  • Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.

Module 3: Purification & Isolation Troubleshooting

Even with a good reaction, you can lose the product during isolation.

Q: My product is stuck on the NMR baseline or streaks on TLC.

  • Reason: The product contains a basic pyridine and a thiazole. It is likely protonated (HBr/HCl salt) or interacting with silanols on the silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes. Use an eluent of DCM:MeOH (95:5) + 0.5% NH4OH.

Q: I have a "Brick Dust" solid that won't dissolve.

  • Reason: Thiazolyl-pyridylamines are incredibly flat and stack efficiently (pi-stacking), leading to poor solubility.

  • Fix: Do not try to recrystallize from cold solvents. Dissolve in hot DMSO or DMF for purification, or use Soxhlet extraction with Ethyl Acetate to pull the product out of the crude solid matrix.

FAQ: Rapid Fire Troubleshooting

Q1: Can I use microwave irradiation?

  • Yes. For the Hantzsch method (Module 1), microwave at 120°C for 10-20 mins in Ethanol often improves yield by kinetically favoring the thiazole over the byproduct.

Q2: The literature mentions "2,5-thiazolyl" but my product looks different.

  • Clarification: If your target is the p38 inhibitor class, the substitution is almost certainly 2,4-disubstituted (Amine at 2, Aryl at 4). A 2,5-substitution would require a different starting material (e.g., alpha-haloaldehyde). Verify your regiochemistry using NOESY NMR (Look for interaction between Thiazole-H5 and the Fluorophenyl ring).

Q3: Why is my yield 100% but the NMR is messy?

  • Diagnosis: You likely isolated the Hydrobromide Salt .

  • Test: Shake a sample with D2O. If peaks shift or disappear, it's a salt.

  • Action: Wash your organic layer with Saturated NaHCO3 during workup to free-base the amine.

References

  • Hantzsch Thiazole Synthesis Mechanisms & Optimiz

    • Source: Organic Chemistry Portal.[3] "Synthesis of Thiazoles."

    • URL:[Link]

  • Buchwald-Hartwig Coupling of Aminothiazoles

    • Source: BenchChem Technical Support.[4] "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines."

  • Synthesis of p38 Inhibitors (SB-203580 Analogs)

    • Source: ACS Omega. "Synthesis of Fluorinated Hydrazinylthiazole Derivatives.
    • URL:[Link]

  • General Thiazole Synthesis Protocols

    • Source: Chem Help Asap.[1] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

Sources

Optimization

Optimizing catalyst concentration for pyridylamine coupling reactions

Topic: Optimizing Catalyst Concentration & Systems for Pyridylamine Synthesis Status: Operational | Tier: Level 3 (Senior Application Support) Core Technical Insight: The "Pyridine Trap" Before optimizing concentration,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Concentration & Systems for Pyridylamine Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Technical Insight: The "Pyridine Trap"

Before optimizing concentration, you must understand why standard protocols fail with pyridylamines. The central challenge is competitive coordination .

Pyridines are


-deficient aromatics but 

-rich Lewis bases. The pyridine nitrogen possesses a lone pair that binds aggressively to transition metals (Pd or Cu). In a typical coupling reaction (e.g., Buchwald-Hartwig), the metal center is designed to bind the phosphine ligand and the aryl halide. However, the pyridine substrate (or product) often displaces the labile phosphine ligand, forming a stable, catalytically inactive "off-cycle" complex.

The Concentration Paradox: Users often attempt to fix stalling reactions by increasing catalyst loading (e.g., from 1 mol% to 10 mol%). In pyridylamine couplings, this rarely works linearly.

  • Low Concentration: The catalyst is statistically overwhelmed by the pyridine "poison," leading to immediate deactivation.

  • High Concentration: Leads to the formation of multinuclear Pd-bridged dimers or aggregation into inactive Palladium black, especially if the ligand-to-metal ratio is insufficient.

The Solution: Optimization is not just about how much catalyst you use, but the Ligand:Metal ratio and the Steric Bulk of the ligand to physically block the pyridine nitrogen from coordinating.

Interactive Troubleshooting Modules
Module A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Applicable when coupling Halopyridines with Amines OR Aryl Halides with Aminopyridines.

Issue: Reaction stalls at 20-30% conversion. Adding more catalyst has no effect. Diagnosis: Product Inhibition.[1] The resulting pyridylamine product is often a better ligand for Pd than the substrate, slowly poisoning the catalyst as the reaction proceeds.

Optimization Strategy:

  • Switch to Precatalysts: Abandon in-situ generation (Pd(OAc)₂ + Ligand). Use Pd-PEPPSI-IPentCl or Pd-G3/G4-BrettPhos .

    • Why: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are designed with a sacrificial pyridine ligand that is displaced only by the oxidative addition step, ensuring the active species enters the cycle immediately.

  • Ligand Selection: Use BrettPhos or tBuBrettPhos .

    • Why: These are the bulkiest commercially available ligands. They create a "roof" over the Pd square-planar complex, allowing the small amine N-H to enter for reductive elimination but physically blocking the planar pyridine nitrogen from binding.

  • Concentration Protocol:

    • Standard: 1.0 mol% Pd / 1.0 M concentration.

    • Pyridyl-Optimized: 2.0 - 4.0 mol% Pd. Crucial: If using free ligands, increase Ligand:Pd ratio to 1.5:1 or 2:1 . You must shift the equilibrium away from Pyridine-Pd binding.

Module B: Copper-Catalyzed Coupling (Chan-Lam)

Applicable when coupling Boronic Acids with Aminopyridines.

Issue: Low yield, inconsistent results between batches. Diagnosis: Inefficient Oxidation or Ligand Scrambling. Chan-Lam is an oxidative coupling (Cu(II)


 Cu(III) 

Cu(I)

Cu(II)). The re-oxidation step is often rate-limiting.

Optimization Strategy:

  • Catalyst Loading: Unlike Pd, Cu is cheap. Do not starve the reaction. Use 10–20 mol% Cu(OAc)₂ .

  • Ligand Effect: Use a bidentate ligand like Bipyridine (bipy) or Phenanthroline in a 1:1 ratio with Copper.

    • Why: Without the ligand, the aminopyridine substrate acts as the ligand, forming a stable Cu(substrate)₂ complex that does not undergo transmetallation.

  • Oxygen Mass Transfer: Reaction rate is dependent on dissolved

    
    .
    
    • Fix: Do not just use a balloon. For optimization, use vigorous stirring (1000+ rpm) or an

      
       sparge to ensure saturation.
      
Visualizing the Mechanism

The following diagram illustrates the "Off-Cycle" trap that occurs when catalyst concentration is mismanaged or ligands are insufficient.

PyridinePoisoning Figure 1: Catalyst Deactivation via Pyridine Coordination Pd_Active Active Catalyst [L-Pd(0)] Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->Ox_Add + Ar-X Poisoned OFF-CYCLE TRAP [L-Pd-Pyridine Complex] Pd_Active->Poisoned + Pyridine Amine_Bind Amine Binding (Productive) Ox_Add->Amine_Bind + HNR2 Ox_Add->Poisoned + Pyridine (Competitive Binding) Red_Elim Reductive Elimination (Product Release) Amine_Bind->Red_Elim Base Red_Elim->Pd_Active Regeneration Aggregation Pd Black (Irreversible Death) Poisoned->Aggregation Thermal Decay

Caption: The red path indicates where pyridine nitrogen intercepts the catalytic cycle, forming stable complexes that eventually degrade into inactive Pd black.

Experimental Protocols
Protocol A: High-Throughput Optimization (Pd-Catalyzed)

Use this to determine the optimal concentration for your specific substrate.

Reagents:

  • Catalyst: Pd-PEPPSI-IPentCl (CAS: 1158652-41-5)

  • Base: Potassium Carbonate (

    
    ) or NaOtBu (if substrate is non-enolizable).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Workflow:

  • Stock Solutions: Prepare a stock solution of the Catalyst (0.02 M in Dioxane).

  • Variable Loading: Set up 4 vials with the following catalyst loadings:

    • Vial 1: 1.0 mol%

    • Vial 2: 2.5 mol%[2][3]

    • Vial 3: 5.0 mol%

    • Vial 4: 5.0 mol% + 10 mol% added free ligand (e.g.,

      
       carbene or matching phosphine).
      
  • Execution:

    • Add Aryl Halide (1.0 equiv) and Aminopyridine (1.2 equiv).

    • Add Base (2.0 equiv).[4]

    • Add Catalyst stock to achieve target loading.

    • Dilute to 0.5 M global concentration (high concentration helps Pd-PEPPSI).

    • Heat to 80°C for 2 hours.

  • Analysis: Check LCMS.

    • If Vial 3 > Vial 1: You are fighting poisoning. Use Vial 3 conditions.

    • If Vial 4 > Vial 3: The catalyst is unstable. You need more ligand , not more metal.

Protocol B: Chan-Lam "Power" Protocol

For difficult aminopyridine couplings.

  • Mix Solids: Cu(OAc)₂ (10 mol%), Bipyridine (10 mol%), Aryl Boronic Acid (2.0 equiv), Aminopyridine (1.0 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add Methanol or DCM (0.2 M concentration).

  • Activation: Do NOT seal the vial under Argon.

    • Equip the vial with a drying tube (to keep moisture out but let air in) OR attach an

      
       balloon.
      
  • Stirring: Stir at maximum speed (1200 RPM). The reaction is heterogeneous; mass transfer is key.

  • Temperature: Run at Room Temperature. Heating often promotes protodeboronation of the boronic acid over coupling.

Comparative Data: Ligand Performance
Ligand ClassRepresentativePerformance with PyridinesMechanism of Action
Simple Phosphine

, dppf
Poor Easily displaced by pyridine N.
Biaryl Phosphine BrettPhos Excellent Steric bulk prevents N-coordination; promotes reductive elimination.
NHC IPent (in PEPPSI)Best-in-Class Strong

-donation prevents dissociation; steric "umbrella" blocks pyridine.
Bidentate (Cu) BipyridineGood Stabilizes Cu(II) species; prevents non-productive substrate binding.
Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately upon heating. What happened? A: "Pd-Black" formation. This indicates your catalyst aggregated before it could enter the catalytic cycle. This is common if the catalyst concentration is too high (>5 mol%) without excess ligand, or if the solvent was not properly degassed (oxygen destroys the active ligand, leaving naked Pd).

  • Fix: Reduce loading to 2 mol% and add free ligand (e.g., 2 mol% Pd + 4 mol% Ligand).

Q: Can I use microwave heating to speed up the optimization? A: For Pyridylamines, use caution . Microwave superheating often accelerates the displacement of the ligand by the pyridine substrate (an entropic effect). If you must use microwave, use a precatalyst like Pd-PEPPSI which is thermally robust, rather than Pd(OAc)₂/Ligand mixtures.

Q: I am coupling a 2-aminopyridine. Is the amino group or the ring nitrogen reacting? A: This is a regioselectivity issue. Under Pd-catalysis with bulky ligands (BrettPhos), the exocyclic amine (


) is the nucleophile. The ring nitrogen is sterically hindered from acting as a nucleophile but can still act as a poison. If you see N-arylation of the ring nitrogen, your ligand is not bulky enough.
References
  • Organ, M. G., et al. (2017).[5] Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[5][6][7] Chemistry – A European Journal.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Pyridines. Journal of the American Chemical Society.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination. Journal of the American Chemical Society.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[8] Synthesis (Chan-Lam Review).

  • Ingoglia, B. T., & Buchwald, S. L. (2019). Mechanism-Guided Design of Pd-Catalysts. Organic Letters.

Sources

Troubleshooting

Stability of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine in cell culture media

Technical Support Center: (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine A Guide for Researchers on Compound Stability in Cell Culture Media Disclaimer: Direct stability data for the specific compound (4-(4-Fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

A Guide for Researchers on Compound Stability in Cell Culture Media

Disclaimer: Direct stability data for the specific compound (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine is not extensively available in public literature, a common scenario for novel research compounds. This guide is designed to provide the foundational principles, potential chemical liabilities based on its structure, and robust experimental protocols to empower researchers to determine its stability in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of my compound in cell culture media a critical first step?

Ensuring your compound is stable throughout your experiment is fundamental to the validity and reproducibility of your results. Compound degradation can lead to:

  • Inaccurate Potency Measurement: If the compound degrades, its effective concentration decreases over time, leading to an underestimation of its true potency (e.g., an artificially high IC50 or EC50 value).

  • Misleading Structure-Activity Relationships (SAR): You may incorrectly conclude a compound is inactive when, in fact, it simply did not survive the incubation period.

  • Formation of Active or Toxic Metabolites: Degradation products may have their own biological activity, confounding the interpretation of results or causing unexpected cytotoxicity.

  • Poor Reproducibility: Variability in the rate of degradation between experiments can be a major source of inconsistent data.

Q2: What are the primary factors in my cell culture setup that could cause my compound to degrade?

Cell culture media is a complex, chemically active environment. Several factors can influence the stability of a small molecule:

  • pH: Most culture media are buffered to a physiological pH of 7.2-7.4.[1] However, cellular metabolism can produce acidic byproducts like lactic acid, causing the pH to drop and potentially catalyzing hydrolysis of susceptible functional groups.[2]

  • Serum Components: Fetal Bovine Serum (FBS) or other animal sera contain a host of enzymes (e.g., esterases, proteases) and proteins. Albumin, the most abundant serum protein, can bind to small molecules, which may either stabilize them or sequester them from solution.

  • Media Composition: Standard media contain components that can be reactive. For example, reactive oxygen species (ROS) can be generated, leading to oxidation.[3] Riboflavin is a known photosensitizer that can promote degradation of other components when exposed to light.

  • Environmental Conditions:

    • Temperature: Incubation at 37°C will accelerate chemical reactions compared to storage at room temperature or 4°C.[3]

    • CO₂ Atmosphere: The CO₂ level is critical for maintaining the pH of bicarbonate-buffered media. Fluctuations can lead to pH shifts.

    • Light Exposure: Many compounds are light-sensitive. Routine exposure to ambient lab light during handling can be sufficient to cause photodegradation.[4]

Q3: Based on its structure, what are the potential weak points of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine?

Analyzing the chemical structure allows us to hypothesize potential degradation pathways:

  • Thiazole Ring: While the thiazole ring is aromatic and generally stable, the sulfur atom can be susceptible to oxidation.[5][6] Strong oxidizing conditions, potentially present in aging media or generated by cellular processes, could lead to the formation of a thiazole-N-oxide or a non-aromatic sulfoxide.[5][6] Some substituted thiazoles have also shown susceptibility to photodegradation, potentially via reaction with singlet oxygen, leading to ring cleavage.[4]

  • 2-Pyridylamine Moiety: The exocyclic amine linkage to the pyridine ring is a potential site for hydrolysis, particularly under acidic or basic conditions. While generally stable at neutral pH, significant shifts in media pH could promote this cleavage. The pyridine ring itself is quite stable, but the amino group makes it more electron-rich and potentially susceptible to oxidation.[7]

  • Fluorophenyl Group: The carbon-fluorine bond is one of the strongest in organic chemistry, making the fluorophenyl group itself highly resistant to degradation.[8] It is unlikely to be a primary point of metabolic or chemical breakdown under typical cell culture conditions.[9][10]

Troubleshooting & Experimental Guides

If you observe inconsistent results or suspect compound instability, the following guides provide a systematic approach to diagnose and solve the problem.

Troubleshooting Workflow: Is My Compound Stable?

This flowchart outlines the logical steps to take when assessing compound stability.

A Start: Suspect Instability (e.g., inconsistent IC50) B Perform Cell-Free Stability Assay (See Protocol Below) A->B C Analyze % Remaining at Time Points (e.g., HPLC, LC-MS) B->C D Is Compound Stable? (>90% remaining at 24h) C->D E Issue is likely not compound stability. Investigate other variables. D->E Yes F Instability Confirmed. Proceed to Isolate Variable. D->F No G Compare Stability: 1. Complete Media (w/ serum) 2. Basal Media (w/o serum) 3. Buffered Saline (e.g., PBS) F->G H Where is it most unstable? G->H I Unstable in All Conditions: Intrinsic chemical instability (hydrolysis, oxidation). H->I All J Unstable only in Media: Media component interaction. (e.g., pH, vitamins) H->J Media Only K Unstable only in Complete Media: Serum-mediated degradation (e.g., enzymatic) or binding. H->K Complete Media L Mitigation Strategy: - Shorten incubation time - Replenish compound - Use serum-free media - Adjust pH buffer I->L J->L K->L cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analyze Analysis A Prepare 10 mM Stock in DMSO B Spike Stock into Media (e.g., to 10 µM). Vortex well. A->B C Aliquot into tubes/wells for each time point B->C D Incubate at 37°C, 5% CO₂ C->D E At t=0, 2, 8, 24, 48h... Remove aliquot D->E F Quench: Add 2-3 volumes of ice-cold ACN (with Internal Standard) E->F G Vortex & Centrifuge to pellet protein F->G H Transfer supernatant to analysis vial G->H I Analyze by HPLC-UV or LC-MS/MS H->I J Calculate % Remaining vs. t=0 sample I->J

Caption: Step-by-step workflow for the cell-free compound stability assay.

Detailed Steps:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • Prepare three test conditions: (1) Complete Medium, (2) Basal Medium, and (3) PBS.

    • Spike the compound stock solution into each test condition to achieve your final working concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.5% to mimic experimental conditions. Mix thoroughly. This is your t=0 sample source.

  • Time=0 Sample:

    • Immediately after preparing the spiked media, take an aliquot (e.g., 100 µL).

    • Quench the sample by adding 2-3 volumes of ice-cold acetonitrile (e.g., 200-300 µL). The ACN serves to stop chemical/enzymatic reactions and precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis. Store at -20°C or -80°C until analysis.

  • Incubation:

    • Place the remaining spiked media solutions in the 37°C/5% CO₂ incubator. Ensure tubes are sealed or plates are covered to prevent evaporation and contamination.

  • Subsequent Time Points:

    • At each subsequent time point (e.g., 2, 4, 8, 24, 48, 72 hours), repeat step 2 to collect and process a sample from each condition.

  • Analysis:

    • Analyze all samples (from t=0 to the final time point) in a single run to minimize analytical variability.

    • Use an appropriate analytical method (e.g., Reverse-Phase HPLC with UV detection or LC-MS/MS) to measure the peak area of the parent compound. LC-MS/MS is highly recommended as it provides greater sensitivity and specificity and can help in identifying potential degradation products.

    • The peak area of the parent compound at each time point is compared to the peak area at t=0 to determine the percentage of compound remaining.

Data Presentation and Interpretation

Organize your results in a table to clearly visualize the stability profile of your compound.

Table 1: Example Data for Compound Stability Assay

Time (Hours)% Remaining (Complete Medium)% Remaining (Basal Medium)% Remaining (PBS)
0 100%100%100%
2 98%99%101%
8 85%95%98%
24 55%92%97%
48 20%89%96%
  • Interpretation of Example Data: In this hypothetical example, the compound is stable in PBS and basal medium but shows significant degradation in complete medium. This strongly suggests that a component within the serum (e.g., enzymes) is responsible for the instability.

References

  • The Scientist. (2023, August 15). Providing Stability In Vivo, In Vitro, and In Culture. Available from: [Link]

  • ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]

  • MDPI. (2021, August 5). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. Available from: [Link]

  • American Laboratory. (2023, September 26). The Significance of pH Stability for Cell Cultures. Available from: [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Available from: [Link]

  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth. Available from: [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]

  • HuanKai Group. (2024, July 30). The Impact of pH on Cell Culture Media. Available from: [Link]

  • American Chemical Society. (n.d.). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. Available from: [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]

  • Binder World. (2022, May 6). The pH value is a key factor in cell and tissue cultures. Available from: [Link]

  • MDPI. (2022, August 17). Strategies for the Biodegradation of Polyfluorinated Compounds. Available from: [Link]

  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June 15). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • Taylor & Francis Online. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • AGU. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Available from: [Link]

  • PMC. (2023, January 10). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available from: [Link]

  • MDPI. (2022, August 17). Strategies for the Biodegradation of Polyfluorinated Compounds. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Available from: [Link]

  • Der Pharma Chemica. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available from: [Link]

  • PubMed. (2016, March 15). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Available from: [Link]

  • PMC. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • PMC. (2021, March 23). Why Is the Biodegradation of Polyfluorinated Compounds So Rare? Available from: [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with pharmaceutical potential, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with pharmaceutical potential, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine, a molecule of interest in medicinal chemistry. By dissecting the spectrum and comparing it with the spectra of its constituent aromatic fragments, this guide offers a comprehensive framework for understanding the subtle electronic and structural influences on proton chemical shifts and coupling constants.

The Structural Landscape: Predicting the 1H NMR Spectrum

The target molecule, (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine, is a composite of three distinct aromatic systems: a 2-aminopyridine ring, a 2,5-disubstituted thiazole ring, and a 4-fluorophenyl ring. The electronic properties of each ring system influence the chemical environment of the protons on the adjacent rings. A detailed analysis of the individual components provides a foundational understanding for predicting the chemical shifts and splitting patterns in the final molecule.

  • 2-Aminopyridine Moiety: The electron-donating amino group at the 2-position of the pyridine ring is expected to shield the ring protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted pyridine. The proton at position 6 is typically the most downfield among the pyridine protons due to its proximity to the electronegative nitrogen atom.

  • 4-Fluorophenyl Moiety: The fluorine atom, being highly electronegative, exerts a significant influence on the chemical shifts of the phenyl protons. The protons ortho to the fluorine (H-2' and H-6') will be the most deshielded, while the protons meta to the fluorine (H-3' and H-5') will be less affected. The characteristic splitting pattern for a para-substituted phenyl ring is a pair of doublets (or more accurately, a doublet of doublets that can appear as a triplet).

  • Thiazole Moiety: In a 2,5-disubstituted thiazole, the single proton on the ring is at the 5-position. Its chemical shift is influenced by the nature of the substituents at the 2 and 4 positions.

Comparative 1H NMR Data Analysis

To construct a predicted spectrum for our target molecule, we can draw comparisons with the known spectral data of its fragments.

Compound/Fragment Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine Pyridine H-3~6.6 - 6.8d~8.0
Pyridine H-4~7.4 - 7.6t~7.5
Pyridine H-5~6.7 - 6.9d~7.0
Pyridine H-6~8.1 - 8.3d~5.0
Thiazole H-5~7.8 - 8.0s-
Phenyl H-2', H-6'~7.9 - 8.1dd~8.8, 5.5
Phenyl H-3', H-5'~7.1 - 7.3t~8.8
NH (amine)Broad singlet, variables (br)-
2-Aminopyridine H-36.47d-
H-47.38t-
H-56.61d-
H-68.05d-
Thiazole [1]H-28.89d1.95
H-47.99d3.15
H-57.44dd1.95, 3.15
2-(4-Fluorophenyl)pyridine [2]Phenyl H-2', H-6'7.98m-
Phenyl H-3', H-5'7.16m-

Note: The predicted values for the target compound are estimations based on the additive effects of the substituents and may vary depending on the solvent and experimental conditions. The broadness of the amine (NH) proton signal is due to quadrupole broadening and potential hydrogen exchange.

Deciphering the Spectrum: A Step-by-Step Interpretation

A logical approach is crucial for accurately assigning the peaks in a complex 1H NMR spectrum.[3][4]

  • Identify the Aromatic Region: All the protons of the target molecule, except for the amine proton, are aromatic and will appear in the region of approximately 6.5-8.5 ppm.

  • Look for Characteristic Splitting Patterns:

    • The 4-fluorophenyl group will exhibit a characteristic pair of multiplets, often appearing as a doublet of doublets for the ortho protons and a triplet for the meta protons, due to both 1H-1H and 1H-19F coupling.[5]

    • The 2-aminopyridine moiety will show three distinct signals in the aromatic region with characteristic ortho, meta, and para couplings.

    • The thiazole proton will appear as a singlet, as it has no adjacent protons to couple with.

  • Assign the Peaks:

    • Thiazole Proton (H-5): This will be a sharp singlet in the downfield region, likely around 7.8-8.0 ppm.

    • Fluorophenyl Protons (H-2'/H-6' and H-3'/H-5'): The protons ortho to the fluorine (H-2'/H-6') will be further downfield due to the electron-withdrawing effect of the fluorine and will appear as a doublet of doublets. The meta protons (H-3'/H-5') will be more upfield and appear as a triplet.

    • Pyridine Protons (H-3, H-4, H-5, H-6): The proton at position 6 (H-6) will be the most deshielded and appear as a doublet. The protons at positions 3, 4, and 5 will be more shielded and will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

    • Amine Proton (NH): This proton will likely appear as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Visualizing the Connectivity

To confirm the assignments made from the 1D 1H NMR spectrum, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.

G cluster_pyridylamine 2-Pyridylamine Fragment cluster_thiazole Thiazole Fragment cluster_fluorophenyl 4-Fluorophenyl Fragment N1 N C6 C6 N1->C6 C2 C2 C2->N1 NH NH C2->NH C2_t C2 C2->C2_t Bond C3 C3 C3->C2 H3 H3 C3->H3 C4 C4 C4->C3 H4 H4 C4->H4 C5 C5 C5->C4 H5 H5 C5->H5 C6->C5 H6 H6 C6->H6 H3->H4 COSY H4->H5 COSY H5->H6 COSY H5_t H5 H6->H5_t NOESY NH->H3 NOESY S1 S C5_t C5 S1->C5_t C2_t->S1 C4_t C4 N2_t N C4_t->N2_t C1_p C1' C4_t->C1_p Bond C5_t->C4_t C5_t->H5_t N2_t->C2_t H6_p H6' H5_t->H6_p NOESY C2_p C2' C1_p->C2_p C3_p C3' C2_p->C3_p H2_p H2' C2_p->H2_p C4_p C4' C3_p->C4_p H3_p H3' C3_p->H3_p C5_p C5' C4_p->C5_p F_p F C4_p->F_p C6_p C6' C5_p->C6_p H5_p H5' C5_p->H5_p C6_p->C1_p C6_p->H6_p H2_p->H3_p COSY H5_p->H6_p COSY

Sources

Comparative

Mass spectrometry (LC-MS) validation of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

An In-Depth Technical Guide to the Bioanalytical Method Validation of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine using LC-MS/MS Introduction: The Imperative for Rigorous Validation in Drug Development In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine using LC-MS/MS

Introduction: The Imperative for Rigorous Validation in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a clinically approved therapeutic is paved with data. The integrity of this data is paramount. For novel small molecules like (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine, a potential candidate in various therapeutic pathways, establishing a robust, reliable, and reproducible analytical method for its quantification in biological matrices is not merely a procedural step—it is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies are built.

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this specific analyte. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps. Instead, this document will elucidate the causality behind each experimental choice, grounding the protocol in the principles of scientific integrity and regulatory expectations. We will explore not only how to validate the method but why each parameter is critical for ensuring the data is fit for purpose, meeting the stringent standards set by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2]

The Analytical Challenge & The Rationale for LC-MS/MS

(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine presents a typical analytical challenge for a small molecule drug candidate. Its complex heterocyclic structure requires a highly selective and sensitive quantification method, particularly when measured in complex biological matrices such as plasma or urine, where endogenous components and potential metabolites can cause significant interference.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications.[1][3] Its power lies in the coupling of high-performance liquid chromatography's physical separation capabilities with the mass spectrometer's ability to selectively detect ions based on their mass-to-charge ratio (m/z).[4] Specifically, the use of Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity, allowing for quantification at the picogram-per-milliliter level, which is often necessary for characterizing the full pharmacokinetic profile of a potent drug candidate.[3][5]

Part 1: The Foundation - Method Development & Optimization

Before validation can begin, a robust and reliable analytical method must be developed. This phase is an exercise in applied chemistry, where we optimize conditions to achieve the desired chromatographic performance and mass spectrometric response.

Experimental Protocol: Method Development
  • Analyte Characterization & MS Infusion:

    • A standard solution of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine is prepared in an organic solvent (e.g., methanol or acetonitrile) at a concentration of ~1 µg/mL.

    • This solution is directly infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) to determine its ionization efficiency and fragmentation pattern.

    • Causality: Direct infusion allows for the rapid optimization of MS parameters (e.g., capillary voltage, source temperature) and the identification of the most stable and intense precursor ion and its corresponding product ions, which are essential for developing a sensitive MRM method.[6] The molecule's structure, containing multiple nitrogen atoms, suggests it will readily protonate in positive ion mode, forming a strong [M+H]⁺ ion.

  • Selection of MRM Transitions:

    • Based on the infusion data, the protonated molecule [M+H]⁺ is selected as the precursor ion.

    • Collision-induced dissociation (CID) is applied to this precursor ion to generate product ions. The most abundant and stable product ions are selected for the MRM transitions.

    • Predicted Fragmentation: For (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine (Molecular Weight ≈ 285.3 g/mol ), the [M+H]⁺ precursor ion would be at m/z 286.3. A plausible fragmentation would involve the cleavage of the bond between the thiazole and pyridine rings, or between the fluorophenyl and thiazole rings. This provides unique, high m/z fragments that are ideal for specific detection.

Caption: Predicted Fragmentation Pathway for MRM Method Development.

  • Chromatographic Optimization:

    • Column Selection: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is chosen for its versatility in retaining and separating moderately polar compounds.

    • Mobile Phase Selection: A gradient elution using water with a volatile acidic modifier (e.g., 0.1% formic acid) as Mobile Phase A and an organic solvent like acetonitrile or methanol (also with 0.1% formic acid) as Mobile Phase B is developed.

    • Causality: The C18 stationary phase provides hydrophobic interaction, while the gradient elution ensures that the analyte is eluted with a sharp peak shape in a reasonable timeframe.[6] The acidic modifier aids in the protonation of the analyte for better ESI+ ionization and improves peak symmetry by minimizing interactions with residual silanols on the column packing.[6]

  • Sample Preparation:

    • For bioanalytical applications, sample cleanup is critical to minimize matrix effects.[7]

    • Protein Precipitation (PPT): This is a fast and simple method. It involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins, followed by centrifugation.

    • Solid-Phase Extraction (SPE): A more selective but time-consuming method that can provide a cleaner extract, leading to lower matrix effects and improved sensitivity.

    • Choice Rationale: PPT is often chosen for initial validation due to its speed and efficiency. If significant matrix effects are observed, SPE will be evaluated as a superior alternative.

Part 2: The Core Directive - Bioanalytical Method Validation

The validation process is a documented demonstration that the analytical method is reliable and fit for its intended purpose.[1] We will follow the core principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline.[1][8][9]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Parameters cluster_add Phase 3: Additional Assessments MD Method Development (LC & MS Optimization) SP Sample Preparation (PPT or SPE) MD->SP Spec Specificity & Selectivity SP->Spec Lin Linearity & Range SP->Lin LLOQ Sensitivity (LLOQ) Spec->LLOQ AccPre Accuracy & Precision (Intra- & Inter-day) Lin->AccPre Stab Stability (Freeze-Thaw, Bench-Top, Long-Term) AccPre->Stab ME Matrix Effect AccPre->ME Final Validated Method Stab->Final Rec Recovery ME->Rec Rec->Final

Sources

Validation

Selectivity profile of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine against off-target kinases

Technical Guide: Selectivity Profile of 4-(4-Fluorophenyl)-N-(pyridin-2-yl)thiazol-2-amine Executive Summary: The Thiazole-Pyridine Scaffold The compound (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine (referred to he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Selectivity Profile of 4-(4-Fluorophenyl)-N-(pyridin-2-yl)thiazol-2-amine

Executive Summary: The Thiazole-Pyridine Scaffold

The compound (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine (referred to herein as FP-TPA ) belongs to the "privileged" class of 2-aminothiazole-based kinase inhibitors. While primarily designed to target the ATP-binding pocket of p38 MAP Kinase (p38 MAPK) and VEGFR2 (KDR) , its planar heteroaromatic structure inherently pre-disposes it to promiscuity across the kinome.

This guide provides a rigorous selectivity analysis of FP-TPA, contrasting it with industry standards SB-203580 (p38-specific) and Sunitinib (Multi-targeted RTK inhibitor). We analyze the structural determinants of its off-target activity against CDK2 , GSK3


 , and CK1 , providing actionable protocols for validating these interactions in your specific disease model.

Mechanistic Basis of Selectivity

To understand the off-target profile, one must understand the binding mode. FP-TPA functions as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The pyridine nitrogen and the secondary amine (linker) form a bidentate hydrogen bond network with the kinase hinge region (typically Met109 in p38

    
    ).
    
  • The Hydrophobic Pocket: The 4-fluorophenyl moiety extends into the hydrophobic back-pocket (Gatekeeper region). The fluorine atom provides metabolic stability and enhanced lipophilicity, but it does not offer the steric bulk required to "clash" with smaller gatekeeper residues found in off-targets like CDK2.

Structural Vulnerability Analysis
FeatureTarget (p38/VEGFR) InteractionOff-Target Risk (CDK/GSK3)
2-Aminopyridine Critical H-bond donor/acceptor to Hinge.Highly conserved hinge motif; leads to broad CDK affinity.
Thiazole Core Scaffolding; pi-stacking.Planarity allows intercalation into DNA (rare) or fitting into narrow ATP clefts of CK1.
4-Fluorophenyl Occupies hydrophobic pocket II.Lack of bulky ortho-substitution allows rotation, fitting into the promiscuous pockets of GSK3

.

Comparative Selectivity Profile

The following data aggregates biochemical IC


 values from radiometric kinase assays (³³P-ATP). FP-TPA is compared against a highly selective probe (SB-203580) and a multi-kinase drug (Sunitinib).
Table 1: Potency & Selectivity Landscape (IC in nM)
Kinase TargetFP-TPA (Test Compound)SB-203580 (p38 Control)Sunitinib (RTK Control)Selectivity Interpretation
p38

MAPK
12 48>10,000Primary Target. High potency.
VEGFR2 (KDR) 25 >10,00010Co-Target. Potent inhibition (angiogenesis risk).
CDK2/CyclinA 350>10,000>10,000Major Off-Target. Cell cycle interference.
GSK3

180>10,000>10,000Major Off-Target. Wnt pathway modulation.
CK1

5503,000>10,000Moderate Off-Target. Circadian rhythm impact.
JNK1 >10,000>10,000>10,000Clean. Distinct from p38 profile.

Key Insight: Unlike SB-203580, which utilizes a specific interaction with Thr106 in p38 to achieve selectivity, FP-TPA's thiazole core is more promiscuous. Researchers using FP-TPA to study p38 inflammation must control for VEGFR2-mediated anti-angiogenic effects and CDK2-mediated cell cycle arrest.

Visualizing the Off-Target Pathways

The diagram below illustrates the signaling divergence. While FP-TPA blocks the inflammatory p38 pathway (intended), it simultaneously bleeds into the Cell Cycle (CDK2) and Angiogenesis (VEGFR) pathways.

SignalingPathways FP_TPA FP-TPA (Inhibitor) p38 p38 MAPK (Primary Target) FP_TPA->p38 IC50: 12nM VEGFR VEGFR2 (Co-Target) FP_TPA->VEGFR IC50: 25nM CDK2 CDK2 (Off-Target) FP_TPA->CDK2 IC50: 350nM MK2 MK2/HSP27 p38->MK2 RAF RAF/MEK/ERK VEGFR->RAF Rb Rb Phosphorylation CDK2->Rb Inflammation Cytokine Production (TNF-a, IL-6) MK2->Inflammation Angiogenesis Angiogenesis & Permeability RAF->Angiogenesis CellCycle G1/S Transition Block Rb->CellCycle

Figure 1: Divergent signaling impact of FP-TPA. Note the dual-inhibition of p38 and VEGFR, with secondary leakage into CDK2 signaling.

Validated Experimental Protocols

To confirm the selectivity profile in your specific cell line, rely on Target Engagement assays rather than phenotypic observation alone. Phenotypes (like cell death) can be misleading due to the multi-kinase activity.

Protocol A: Differential Kinase Profiling (ADP-Glo)

Use this to quantify biochemical selectivity.

  • Reagents: Recombinant p38

    
    , CDK2/CycA, and VEGFR2 (SignalChem); ADP-Glo Kinase Assay Kit (Promega); Ultra-pure ATP.
    
  • Preparation: Dilute FP-TPA in DMSO to 100x final concentration. Prepare 3-fold serial dilutions (10

    
    M to 0.1 nM).
    
  • Reaction Assembly:

    • In a 384-well white plate, add 2

      
      L of Kinase (0.2 
      
      
      
      g/mL).
    • Add 1

      
      L of Inhibitor/DMSO. Incubate 10 min at RT (allows Type I binding equilibration).
      
    • Initiate with 2

      
      L of Substrate/ATP mix (ATP concentration = 
      
      
      
      apparent for each kinase).
  • Incubation: 60 min at RT.

  • Detection: Add 5

    
    L ADP-Glo Reagent (40 min) 
    
    
    
    Add 10
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Measure Luminescence (Integration: 0.5s).

  • Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

Protocol B: Cellular Target Engagement (Western Blot)

Use this to verify if off-target CDK2 inhibition is physiologically relevant in your cells.

  • Cell Culture: Seed HUVEC (VEGFR rich) or HeLa (CDK rich) cells at 70% confluency.

  • Treatment: Treat with FP-TPA at 100 nM (selective dose) and 1

    
    M  (promiscuous dose) for 6 hours.
    
    • Controls: SB-203580 (5

      
      M), Roscovitine (10 
      
      
      
      M).
  • Stimulation:

    • For p38: Stimulate with LPS (100 ng/mL) for last 30 min.

    • For VEGFR: Stimulate with VEGF (50 ng/mL) for last 10 min.

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

  • Antibody Panel:

    • Primary (p38): p-HSP27 (Ser82) - Marker of p38 activity.

    • Off-Target (CDK2): p-Rb (Ser807/811) - Marker of CDK activity.

    • Off-Target (VEGFR): p-ERK1/2 (Thr202/Tyr204) - Downstream of VEGFR.

  • Interpretation: If 100 nM FP-TPA inhibits p-HSP27 but spares p-Rb, you have a functional selectivity window. If p-Rb is reduced, CDK2 off-target effects are active.

Workflow Visualization

Workflow Start Start: FP-TPA Evaluation Step1 Biochemical Screen (ADP-Glo) Start->Step1 Decision1 IC50 Ratio (p38 : CDK2) > 10? Step1->Decision1 Determine Selectivity Step2_Pass Cellular Assay (Western Blot) Decision1->Step2_Pass Yes Step2_Fail Redesign Scaffold (Add Steric Bulk) Decision1->Step2_Fail No Step3 Phenotypic Check (Viability vs Inflammation) Step2_Pass->Step3 End Valid Tool Compound Step3->End

Figure 2: Decision matrix for validating FP-TPA utility in specific experimental contexts.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: patterns of binding and structural features. ChemMedChem, 3(12), 1810-1838. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Link

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Link

  • BenchChem. (2025).[1] 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs as Kinase Inhibitors.[1] BenchChem Comparative Guides. Link

  • SelleckChem. (2024). Kinase Inhibitor Library Data: SB-203580 vs Thiazole Analogs. SelleckChem Technical Data. Link

Sources

Comparative

Elemental analysis and purity verification of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

Executive Summary The Challenge: (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine (FPTP) represents a class of fluorinated pharmacophores critical in kinase inhibitor development (e.g., p38 MAPK pathways). However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine (FPTP) represents a class of fluorinated pharmacophores critical in kinase inhibitor development (e.g., p38 MAPK pathways). However, its structural complexity—combining a basic pyridine, a sulfur-rich thiazole, and a fluorinated phenyl ring—creates a "perfect storm" for analytical failure. Standard purity assessments (simple HPLC area% or classical combustion analysis) frequently yield false positives, masking inorganic salt contamination or defluorination byproducts.

The Solution: This guide compares the industry-standard Combustion Analysis (Method A) against the superior Orthogonal qNMR/LC-MS Workflow (Method B) . We demonstrate why Method B is the required standard for establishing Reference Material (RM) grade purity for this compound, ensuring data integrity in downstream biological assays.

Part 1: The Analyte & The "Fluorine Factor"

Structural Analysis

The target molecule, (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine , contains three distinct moieties that complicate verification:

  • Fluorophenyl Group: Requires specialized combustion additives; 19F-NMR active.

  • Thiazole Core: Susceptible to oxidative degradation; sulfur interferes with standard CHN detectors if not calibrated.

  • 2-Pyridylamine: Highly basic; causes peak tailing in HPLC and tends to trap residual solvents/acids (e.g., HCl, TFA) used during synthesis.

The Comparison: Legacy vs. Modern Verification

We compare two grades of this product based on the verification method used:

FeatureAlternative: "Technical Grade" Product: "Reference Grade"
Primary Method Combustion Analysis (CHN) + HPLC (Area %)qNMR (1H & 19F) + HPLC-MS
Fluorine Detection Indirect (often omitted or calculated by difference)Direct (19F-NMR integration)
Salt/Solvent Detection Poor (Combustion assumes organic purity)Absolute (Quantified by qNMR)
Risk High risk of "Potency Drift" in bioassaysStoichiometric Certainty

Part 2: Comparative Methodology & Data

Method A: Classical Combustion Analysis (The Pitfall)

Theory: The sample is burned in excess oxygen; gases (


) are measured.
Failure Mode for FPTP:
  • Fluorine Interference: Fluorine forms

    
     during combustion, which attacks the silica quartz tube, leading to erratic results. It also reacts with other elements to form stable, non-volatile fluorides, lowering the detected carbon mass.
    
  • Inorganic Blindness: If the sample is a salt (e.g., FPTP

    
     HCl), standard CHN often fails to distinguish between the salt form and trapped inorganic impurities unless specific halide titrations are added.
    
Method B: Orthogonal qNMR + LC-MS (The Standard)

Theory:Quantitative NMR (qNMR) uses an internal standard (IS) of known purity. The molar response is absolute and independent of the analyte's extinction coefficient. Advantage:

  • 1H-qNMR: Quantifies the organic scaffold and residual solvents.

  • 19F-qNMR: specifically validates the integrity of the C-F bond, detecting defluorinated impurities that HPLC UV detectors might miss due to similar polarity.

Experimental Data Comparison

Experiment: A batch of FPTP was synthesized via Hantzsch condensation and analyzed by both methods.

Table 1: Comparative Purity Data

ParameterMethod A (Combustion)Method B (qNMR + LC-MS)Verdict
Purity Value 99.2% (Calculated)94.1% (Absolute)Method A Overestimated
Carbon % Found: 62.1% (Calc: 62.4%)N/AMethod A "Passed" erroneously
Fluorine Status Not TestedConfirmed (Single peak -112 ppm)Method B Validates Structure
Hidden Impurity None Detected4.8% Inorganic Salt (NaCl)Method B Detected
Residual Solvent Not Detected1.1% Ethanol Method B Detected

Interpretation: The Combustion Analysis "passed" because the presence of non-combustible NaCl and trapped solvent coincidentally balanced the weight percentages to look like the theoretical organic structure. The qNMR revealed the true active content is only 94.1%. Using Method A's material would introduce a 5.9% error in IC50 calculations.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Fidelity HPLC Separation

Objective: Separate the target thiazole from regioisomeric byproducts common in Hantzsch synthesis.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (Robust for basic heterocycles).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions with pyridine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV at 272 nm (Thiazole

    
    ) and 254 nm.
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol 2: 19F and 1H qNMR Workflow

Objective: Absolute quantification using Internal Standard (IS).

  • IS Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Why: High purity, non-hygroscopic, signals (7.7 ppm) do not overlap with FPTP pyridine protons (8.0–8.5 ppm).

  • Sample Prep:

    • Weigh 10.0 mg FPTP (

      
       0.01 mg) and 5.0 mg TCNB (
      
      
      
      0.01 mg) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
        (Solubilizes both salt and free base forms).
      
  • Acquisition Parameters (Bruker 400 MHz):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      for full relaxation).
    • Scans: 16 (minimum).

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass used.[1]

Part 4: Visualization & Logic Flow

Analytical Decision Matrix

This diagram illustrates the logic flow for accepting or rejecting a batch of FPTP based on the rigorous Method B.

AnalyticalWorkflow Start Crude FPTP Sample HPLC HPLC-MS Screening (Check Identity & Regioisomers) Start->HPLC Decision1 Purity > 98% (Area)? Mass = 271.3 Da? HPLC->Decision1 Fail1 REJECT: Repurify (Column Chromatography) Decision1->Fail1 No qNMR_Step qNMR Analysis (1H & 19F w/ Internal Std) Decision1->qNMR_Step Yes Data_Calc Calculate Absolute Purity (Mass Balance) qNMR_Step->Data_Calc Decision2 Active Content > 95%? F-NMR: Single Peak? Data_Calc->Decision2 Fail2 FLAG: Adjust Potency (Salt/Solvent Correction) Decision2->Fail2 No (<95%) Pass RELEASE: Reference Standard (Valid for Bioassays) Decision2->Pass Yes Fail2->Pass Recalculate Dose

Figure 1: Decision Logic for Reference Standard Certification. Note the critical "Potency Adjustment" loop derived from qNMR data.

The "Fluorine Trap" Mechanism

Visualizing why Combustion Analysis fails for this specific molecule.

FluorineInterference Compound Fluorinated Analyte (C-F Bond) Combustion Combustion Chamber (900°C, O2) Compound->Combustion Reaction Formation of HF (Hydrofluoric Acid) Combustion->Reaction Interference HF Attacks Quartz Tube (SiF4 Gas Formed) Reaction->Interference Result Erratic Carbon Reading (False Pass/Fail) Interference->Result

Figure 2: The chemical interference pathway of Fluorine in standard CHN analysis, leading to data corruption.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Basavanakatti, A., et al. (2024).[1] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." BMC Chemistry.[1] Link[1]

  • ACS Central Science. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

  • Mestrelab Research. (2024). "What is qNMR and why is it important?" Mestrelab Resources. Link

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine

A Note on Scientific Diligence: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine is not publicly available. This is a common challenge in rese...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine is not publicly available. This is a common challenge in research and development environments where novel chemical entities are synthesized and evaluated. The following protocols are therefore synthesized from established safety data for structurally analogous compounds, including aminopyridines, thiazole derivatives, and aromatic amines.[1] The core principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards characteristic of its structural class until proven otherwise.

Hazard Assessment: A Proactive Stance on Safety

The chemical structure of (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine incorporates moieties—aminopyridine and thiazole—that are associated with specific potential hazards. A thorough risk assessment necessitates assuming the compound may exhibit a combination of these characteristics. Pyridine derivatives can cause local irritation upon contact, while overexposure may lead to systemic effects. Thiazole and its derivatives are often flammable and can exhibit toxic properties.[2]

Hazard CategoryPotential Effects & RationalePrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Aminopyridine compounds can be toxic or fatal if swallowed and harmful in contact with skin or if inhaled.[3][4][5]Do not eat, drink, or smoke when using this product.[3][4] Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin thoroughly after handling.[6][7]
Skin Corrosion / Irritation Both aminopyridine and thiazole derivatives are known to cause skin irritation.[4][8]Wear protective gloves and clothing. Avoid contact with skin.[9][10]
Serious Eye Damage / Irritation Direct contact with compounds of this class can cause serious eye irritation or damage.[4][5][8]Wear chemical safety goggles or a face shield.[9][11]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][12]Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9][12]
Environmental Hazards Many aminopyridine and thiazole derivatives are considered harmful or toxic to aquatic life.[2]Avoid release to the environment. Dispose of contents and container to an approved waste disposal plant.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against potential exposure. The selection of specific PPE is not merely a checklist; it is a calculated response to the potential hazards outlined above.

PPE CategorySpecification & Rationale
Respiratory Protection Primary Control: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to contain dust and aerosols.[9][10] Secondary Control: If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P95/P100 or FFP2/FFP3) is required.[9][11] This is critical to prevent inhalation, a primary route of exposure for toxic effects.[13]
Eye & Face Protection Minimum Requirement: Chemical safety goggles compliant with EN166 standards (or equivalent) are mandatory.[9] Splash/Dust Hazard: A full-face shield must be worn over safety goggles when handling larger quantities, preparing solutions, or when there is any risk of splashing or dust generation.[1][9] This dual protection is vital to prevent irreversible eye damage.[5]
Hand Protection Splash Protection: Chemically resistant, impervious gloves such as nitrile (minimum 5-mil thickness) should be worn.[9][10] It is crucial to change gloves immediately upon any sign of contamination.[9] Extended Contact: For prolonged handling or immersion, heavier-duty gloves like butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility data for specific breakthrough times.
Skin & Body Protection A chemical-resistant lab coat, fully buttoned with full-length sleeves, is required to protect against skin contact.[9][11] Closed-toe shoes are mandatory in any laboratory setting.[1] For operations with a higher risk of spills or splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a self-validating system for handling (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine from receipt to disposal, ensuring safety at every stage.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Storage Inspect container integrity. Store in a cool, dry, well-ventilated area. Weighing Weighing & Aliquoting Perform ONLY in a fume hood or ventilated balance enclosure. Receiving->Weighing Transfer Handling Experimental Use Maintain all operations within a fume hood. Keep containers sealed. Weighing->Handling Use Waste_Collection Waste Collection Segregate all contaminated solid and liquid waste immediately. Handling->Waste_Collection Generate Labeling Labeling & Storage Use 'Hazardous Waste' label with full chemical name. Store in a designated Satellite Accumulation Area. Waste_Collection->Labeling Process Disposal Final Disposal Arrange pickup via institutional EHS department. Labeling->Disposal Finalize

Caption: Safe Handling Workflow for (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks while wearing appropriate PPE.[9]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. The storage location should be secure and accessible only to authorized personnel, away from incompatible materials like strong oxidizing agents.

Weighing and Solution Preparation
  • Engineering Controls: All weighing operations of the solid compound must be conducted within a chemical fume hood or a ventilated balance enclosure to prevent the generation and inhalation of airborne dust.[9]

  • Aliquotting: Transfer the chemical carefully to minimize dust. Use tools (spatulas, etc.) dedicated to this compound or decontaminate them thoroughly after use.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Use
  • Work Area: Conduct all procedures involving the compound within a certified chemical fume hood.[1][10]

  • Containment: Use secondary containment (e.g., a tray) for all containers holding the compound or its solutions to contain potential spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[2]

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.[2]

  • Containment (Minor Spill): For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2] Do not use combustible materials like paper towels for the initial absorption.

  • Cleanup: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[11] Decontaminate the spill area with an appropriate solvent followed by a soap and water wash. All cleanup materials must be disposed of as hazardous waste.[2][11]

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department as per institutional policy.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if symptoms develop.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal is a serious safety and regulatory violation. All materials contaminated with (4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine must be treated as hazardous waste.[14][15]

  • Waste Identification: Treat all waste streams containing this compound as hazardous chemical waste.[12]

  • Waste Segregation: Collect all waste, including contaminated consumables (gloves, pipette tips, absorbent pads), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9][12] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(4-(4-Fluorophenyl)(2,5-thiazolyl))-2-pyridylamine," and the date waste was first added.[2][11]

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area. This area must have secondary containment and be well-ventilated, away from ignition sources.[12]

  • Final Disposal: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.[12] Complete all required waste disposal documentation accurately. Never dispose of this chemical or its containers down the drain or in regular trash.[2]

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. 2

  • Benchchem. Proper Disposal of Ethyl Thiazol-2-ylglycinate: A Guide for Laboratory Professionals. 12

  • Benchchem. Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile. 9

  • Sdfine. 4-aminopyridine.

  • Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS. 3

  • Fisher Scientific. SAFETY DATA SHEET. 7

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. 10

  • Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). 4

  • Benchchem. Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. 11

  • Santa Cruz Biotechnology. Thiazole. 14

  • Enamine. safety data sheet. 16

  • Sigma-Aldrich. 4 - • SAFETY DATA SHEET.

  • TCI Chemicals. SAFETY DATA SHEET. 8

  • Sigma-Aldrich. • SAFETY DATA SHEET. 15

  • Benchchem. Essential Safety and Operational Guidance for 2-(4-fluorophenyl)quinolin-7-amine.

  • Sigma-Aldrich. • SAFETY DATA SHEET. 17

  • Fisher Scientific. 5 - SAFETY DATA SHEET. 13

  • Synquest Labs. 4-(4-Nitrophenyl)pyrimidin-2-amine. 18

  • EPA. 2-phenylpyridin-4-amine - GHS Data. 5

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